Mechanism of action of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical over...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of the in vitro mechanism of action for the novel small molecule inhibitor, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (hereafter designated FMBA). This guide is intended for researchers, scientists, and drug development professionals. Based on extensive in vitro characterization, FMBA has been identified as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical node in the cellular response to inflammatory cytokines and environmental stress. This guide details the experimental methodologies employed to elucidate its biochemical potency, confirm direct target engagement within a cellular context, and verify its functional impact on the p38 MAPK signaling cascade. The protocols and data presented herein serve as a foundational resource for further investigation and development of FMBA as a potential therapeutic agent for inflammatory diseases.
Introduction to FMBA and its Therapeutic Rationale
Inflammatory processes are at the core of numerous acute and chronic diseases. A key signal transduction pathway that governs the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, is the p38 MAPK pathway.[1][2] The p38 MAPK family, particularly the p38α isoform, represents a high-value therapeutic target for controlling inflammatory responses.[3][4][5] The activation of p38α by upstream kinases leads to a cascade of phosphorylation events that ultimately regulate gene expression and protein synthesis, amplifying the inflammatory state.[6][7][8]
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (FMBA) is a novel synthetic benzoxazole derivative (CAS 1643412-35-4).[9][10] The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[11][12] Our initial screening campaigns identified FMBA as a potent modulator of inflammatory responses in cellular assays. This guide delineates the subsequent in-depth in vitro studies designed to precisely define its mechanism of action, which has been confirmed as the direct inhibition of p38α MAPK.
Proposed Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered system. It is initiated by various extracellular stimuli, including stress signals and cytokines, which activate a series of upstream kinases (MAP3Ks and MAP2Ks).[2][7][13] The MAP2Ks, MKK3 and MKK6, directly phosphorylate and activate p38 MAPK.[6][7] Once active, p38 MAPK phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to the transcriptional and translational upregulation of inflammatory mediators.[8][14]
FMBA is hypothesized to act as a direct inhibitor of the p38α isoform, likely by competing with ATP for binding in the kinase's active site. This action prevents the phosphorylation of downstream effectors, thereby blocking the amplification of the inflammatory signal.
Caption: Workflow for the in vitro TR-FRET based p38α kinase inhibition assay.
Detailed Protocol:
Compound Preparation: A 10-point, 3-fold serial dilution of FMBA was prepared in 100% DMSO, starting from a 1 mM stock.
Reaction Setup: The assay was performed in a 384-well plate. 2 µL of the FMBA dilution was added to each well.
Kinase Reaction: 10 µL of a kinase/substrate solution (containing recombinant human p38α and a biotinylated peptide substrate) was added to the wells.
Initiation: The reaction was initiated by adding 10 µL of an ATP solution. The final ATP concentration was set to the Michaelis-Menten constant (Km) for p38α to ensure competitive binding could be accurately measured.
Incubation: The plate was incubated for 60 minutes at room temperature.
Detection: The reaction was stopped, and the signal was developed by adding a detection solution containing a Europium (Eu)-chelate labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
Signal Reading: After a 60-minute incubation, the TR-FRET signal was read on a compatible plate reader. A high FRET signal indicates high kinase activity (substrate phosphorylation), while a low signal indicates inhibition.
Data Analysis: The data were normalized to high (DMSO vehicle) and low (no enzyme) controls. The IC50 value was calculated using a four-parameter logistic curve fit.
Results:
Parameter
Value
FMBA IC50 vs. p38α
75.2 nM
Hill Slope
-1.1
R² of Curve Fit
0.992
Interpretation: The sub-micromolar IC50 value of 75.2 nM demonstrates that FMBA is a potent, direct inhibitor of p38α kinase activity in a purified, cell-free system.
[15][16]
Objective: To confirm that FMBA directly binds to and stabilizes p38α MAPK within intact cells, thereby verifying target engagement in a physiological context. The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
[17][18][19]
Methodology: Intact cells are treated with FMBA, subjected to a heat shock across a range of temperatures, and the amount of soluble p38α remaining is quantified by Western blot.
The Structure-Activity Relationship of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzoxazole Scaffold in Modern Medicinal Chemistry The benzoxazole nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and ability to pa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzoxazole Scaffold in Modern Medicinal Chemistry
The benzoxazole nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active agents.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The continuous exploration of substituted benzoxazoles is a testament to their therapeutic potential and chemical tractability.[2]
This technical guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of benzoxazole derivatives: analogs of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine . While comprehensive SAR studies on this exact scaffold are emerging, this document will synthesize available data on closely related analogs and the broader benzoxazole class to provide actionable insights for researchers and drug development professionals. We will delve into the synthetic rationale, the impact of structural modifications on biological activity—with a particular focus on anticancer properties—and present detailed experimental protocols to facilitate further research in this area.
The Core Scaffold: 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
The core structure, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS Number: 1643412-35-4), presents several key features for medicinal chemistry exploration.[1] The fluorine atom at the 4-position can significantly influence the molecule's physicochemical properties, such as pKa and lipophilicity, and can also serve as a metabolic blocker or engage in specific hydrogen bonding interactions with biological targets.[5] The methyl group at the 2-position and the amine at the 6-position offer vectors for chemical modification to probe the steric and electronic requirements of the binding site.
Caption: The chemical structure of the core scaffold, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine.
Structure-Activity Relationship Insights from a Closely Related Analog Series: The 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles
A study on a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles provides valuable, albeit indirect, SAR insights applicable to our core scaffold.[6] In this series, the 6-amino group of our core is elaborated into a piperazine moiety, a common pharmacophore in kinase inhibitors, linked to various aryl substituents. The study evaluated the cytotoxicity of these compounds against the human A-549 lung carcinoma cell line.
Key SAR Observations:
The Piperazine Moiety: The introduction of a piperazine ring at the 6-position is a common strategy to enhance solubility and provide a linker to explore interactions with the solvent-exposed regions of ATP-binding sites in kinases.
Aryl Substituents on the Piperazine Ring: The nature of the aryl group attached to the distal nitrogen of the piperazine ring significantly modulates cytotoxic activity. This suggests that this region of the molecule is involved in critical interactions with the biological target.
Fluorine Substitution: The presence of the fluorine atom on the benzoxazole core is considered advantageous for improving metabolic stability and binding affinity.[5]
Quantitative SAR Data
The following table summarizes the cytotoxic activity of selected 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole analogs against the A-549 lung carcinoma cell line.[6]
Compound ID
Aryl Substituent (R)
IC50 (µM) on A-549 Cells
7a
Phenyl
> 100
7b
2-Methylphenyl
45.3
7c
3-Methylphenyl
33.8
7d
4-Methylphenyl
40.2
7e
2-Methoxyphenyl
25.1
7f
4-Methoxyphenyl
35.6
7g
2-Chlorophenyl
18.9
7h
4-Chlorophenyl
20.5
7i
2-Fluorophenyl
15.4
7j
4-Fluorophenyl
17.8
From this data, we can infer that electron-withdrawing groups (such as chloro and fluoro) on the aryl ring of the piperazine moiety tend to enhance cytotoxic activity compared to electron-donating groups (like methyl and methoxy). The position of the substituent also plays a role, with ortho- and para-substituted analogs showing comparable or slightly better activity than their meta-counterparts in some cases. The unsubstituted phenyl analog was inactive, highlighting the importance of substitution on this ring for activity.
The Benzoxazole Scaffold as Kinase Inhibitors
The structural motifs present in 4-fluoro-2-methyl-1,3-benzoxazol-6-amine and its analogs are frequently found in kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K)/mTOR pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Caption: The synthetic workflow for producing 5-fluoro-6-(aryl-piperazin-1-yl)-benzoxazoles.
Step 1: Nitration of 3-Chloro-4-fluorophenol
Dissolve 3-chloro-4-fluorophenol in glacial acetic acid.
Cool the solution to 0 °C in an ice bath.
Add 15% nitric acid dropwise while maintaining the temperature at 0 °C.
Stir the reaction mixture for 2-3 hours at 0 °C.
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
Purify the crude product by column chromatography to yield 5-chloro-4-fluoro-2-nitrophenol.
Step 2: Substitution with Aryl Piperazines
To a solution of 5-chloro-4-fluoro-2-nitrophenol in toluene, add the desired aryl piperazine.
Add a base such as triethylamine to the mixture.
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the residue by column chromatography.
Step 3: Reductive Cyclization to form the Benzoxazole Ring
Dissolve the product from Step 2 in a mixture of acetic acid and benzene.
Add trimethyl orthoacetate to the solution.
Reflux the mixture for 4-6 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer and purify the final product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Cell Seeding: Plate A-549 cells (or other cancer cell lines of interest) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized benzoxazole analogs in cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The 4-fluoro-2-methyl-1,3-benzoxazol-6-amine scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The analysis of closely related analogs suggests that modifications at the 6-amino position with substituted aryl piperazines can lead to potent cytotoxic compounds. The SAR indicates a preference for electron-withdrawing groups on the terminal aryl ring. The structural similarity of these compounds to known kinase inhibitors points towards the PI3K/mTOR pathway as a potential target.
Future research should focus on:
Direct Functionalization: Synthesizing a focused library of analogs based on the 4-fluoro-2-methyl-1,3-benzoxazol-6-amine core, exploring a wider range of substituents at the 6-amino position.
Target Identification and Validation: Elucidating the precise molecular target(s) of the most active compounds through techniques such as kinome screening and cellular thermal shift assays.
In Vivo Efficacy: Evaluating the most promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapies based on this versatile and potent benzoxazole scaffold.
References
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. [Link]
Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. PMC. [Link]
4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information. NextSDS. [Link]
(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry. [Link]
Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. PubMed. [Link]
Discovery and optimization of new benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN)-deficient cancers. PubMed. [Link]
Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2. MDPI. [Link]
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.
Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]
Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. [Link]
Structure-based discovery of highly bioavailable, covalent, broad-spectrum coronavirus-MPro inhibitors with potent in vivo effic. bioRxiv. [Link]
Synthesis and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
A Technical Guide to Assessing the Metabolic Stability of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in Human Liver Microsomes
Abstract In preclinical drug development, the early assessment of a compound's metabolic stability is paramount for predicting its in vivo pharmacokinetic profile, including its half-life and clearance.[1][2] This techni...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In preclinical drug development, the early assessment of a compound's metabolic stability is paramount for predicting its in vivo pharmacokinetic profile, including its half-life and clearance.[1][2] This technical guide provides a comprehensive, in-depth protocol for evaluating the metabolic stability of the novel chemical entity, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, using pooled human liver microsomes (HLMs). We will detail the principles of the assay, a step-by-step experimental workflow, the analytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the subsequent data analysis required to determine key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint). This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and scientifically sound HLM stability assay.
Introduction: The Imperative of Metabolic Stability
The liver is the primary site of drug metabolism, where xenobiotics are modified by a host of enzymes to facilitate their elimination.[3] The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of hepatocytes, is responsible for the oxidative metabolism of over 60% of commercially available drugs.[3][4] The rate at which a compound is metabolized by these enzymes, its "metabolic stability," is a critical determinant of its oral bioavailability and half-life. A compound with low metabolic stability (i.e., high clearance) may be eliminated from the body too quickly to exert a therapeutic effect, while a compound with very high stability may accumulate, leading to potential toxicity.[2]
Human liver microsomes are subcellular fractions of the endoplasmic reticulum, isolated from hepatocytes. They are enriched with Phase I metabolic enzymes, particularly CYPs, making them a widely accepted and efficient in vitro tool for assessing metabolic stability.[1][5] These assays measure the rate of disappearance of a parent compound over time, which allows for the calculation of the intrinsic clearance (CLint) — the inherent ability of the liver to metabolize a drug without the influence of blood flow or protein binding.[2][6][7]
This guide focuses on 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, a compound featuring a benzoxazole core. Benzoxazole derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities.[8][9][10] The presence of an aromatic amine and a fluoro-substituent suggests potential sites for CYP-mediated metabolism, such as N-oxidation or aromatic hydroxylation.[11][12][13] Understanding the metabolic fate of this specific scaffold is crucial for its further development.
Principles of the HLM Assay
The HLM stability assay operates on the principle of first-order kinetics. At a substrate concentration well below the Michaelis-Menten constant (Km), the rate of metabolism is directly proportional to the substrate concentration. The experiment involves incubating the test compound at a low concentration (typically 1 µM) with a defined concentration of HLM protein in a buffered solution at physiological temperature (37°C).[1][3]
The metabolic reactions, primarily oxidations, are initiated by the addition of the essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[3] NADPH acts as the ultimate electron donor for NADPH-cytochrome P450 reductase, the enzyme responsible for transferring electrons to the CYP enzymes, thereby enabling their catalytic cycle.[4][14][15][16][17] Aliquots are taken at various time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[18] The remaining concentration of the parent compound in each sample is then quantified using LC-MS/MS.[19][20][21]
To ensure data integrity, several controls are run in parallel:
Negative Control (-NADPH): The compound is incubated with HLMs but without the NADPH cofactor. This control assesses for any non-CYP-mediated degradation or chemical instability of the compound in the assay matrix.[18][22]
Positive Controls: Compounds with known metabolic profiles, such as the rapidly cleared Verapamil and the slowly cleared Diazepam or Dextromethorphan, are included to verify the metabolic competency of the HLM batch and the overall assay system.[1][6][22]
Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C)
Potassium Phosphate Buffer (0.1 M, pH 7.4)
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
Verapamil (High-Clearance Positive Control)
Diazepam (Low-Clearance Positive Control)
Acetonitrile (ACN), LC-MS grade, containing an appropriate internal standard (IS)
Dimethyl Sulfoxide (DMSO), HPLC grade
96-well incubation plates and analytical plates
Multichannel pipettes
Incubator/shaker set to 37°C
Centrifuge capable of holding 96-well plates
LC-MS/MS system
Experimental Workflow Diagram
Caption: Experimental workflow for the HLM metabolic stability assay.
Step-by-Step Incubation Protocol
Prepare Stock Solutions: Prepare 10 mM stock solutions of the test compound, Verapamil, and Diazepam in DMSO.
Prepare Working Solutions: From the stock solutions, prepare intermediate solutions in buffer. The goal is to have a working solution that, when added to the incubation, results in a final test compound concentration of 1 µM and a final DMSO concentration of ≤ 0.5%.
Prepare HLM Suspension: Thaw a vial of pooled HLMs on ice. Dilute the microsomes with 0.1 M potassium phosphate buffer (pH 7.4) to achieve a working concentration that will result in a final protein concentration of 0.5 mg/mL in the incubation wells.[1][3][6] Keep the suspension on ice.
Set up Incubation Plate: Dispense the HLM suspension into the wells of a 96-well plate.
Pre-incubation: Add the working solutions of the test compound and controls to their respective wells. For the -NADPH control wells, add buffer instead of the NADPH solution in the next step. Pre-incubate the plate at 37°C for 5-10 minutes on a shaker to allow the system to reach thermal equilibrium.[22]
Initiate Reaction: Start the metabolic reaction by adding the NADPH solution to all wells except the -NADPH controls. The time of this addition is considered T=0 .
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from each well and transfer it to a corresponding well in a new 96-well plate containing ice-cold acetonitrile with the internal standard.[6][18] The acetonitrile serves to immediately stop the reaction.
Sample Processing: After the final time point, seal the collection plate, vortex thoroughly to mix, and then centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
Prepare for Analysis: Carefully transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The concentration of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is quantified using a validated LC-MS/MS method. This technique provides high sensitivity and selectivity, which is essential for accurately measuring low concentrations of the analyte in a complex biological matrix.[20][21]
Chromatography: A reverse-phase column (e.g., C18) is typically used to separate the analyte from matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is common.
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of the test compound) and a specific product ion that is formed upon fragmentation. This precursor-to-product transition is highly specific to the compound, minimizing interference.[20]
Quantification: The amount of compound remaining at each time point is determined by comparing the peak area of the analyte to the peak area of the internal standard.
Data Analysis and Interpretation
Calculating In Vitro Half-Life (t½)
The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. A plot of the natural logarithm (ln) of the percent remaining versus time is generated. The slope of the linear regression of this plot represents the elimination rate constant (k).
Equation: ln(% Remaining) = -k * time + C
The in vitro half-life (t½) is then calculated using the following formula:
t½ = 0.693 / k
Calculating Intrinsic Clearance (CLint)
The in vitro intrinsic clearance is calculated from the half-life and the incubation conditions.[2]
Equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation (µL) / Amount of Microsomal Protein (mg))
Hypothetical Results
The following table summarizes hypothetical results for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine alongside control compounds.
Compound
t½ (min)
CLint (µL/min/mg protein)
Clearance Classification
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
25.5
54.3
Intermediate
Verapamil (Positive Control)
8.2
169.0
High
Diazepam (Positive Control)
> 60
< 23.1
Low
Test Compound (-NADPH)
> 60
Not Applicable
Stable
Interpretation of Results
-NADPH Control: The stability of the test compound in the absence of NADPH indicates that the observed clearance is indeed due to NADPH-dependent enzymatic metabolism (likely CYPs) and not chemical degradation.[18][22]
Positive Controls: The high clearance of Verapamil and low clearance of Diazepam confirm that the assay system is performing as expected.[1]
Test Compound: With a half-life of 25.5 minutes and a CLint of 54.3 µL/min/mg protein, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine would be classified as having intermediate metabolic stability . This suggests that while the compound is metabolized, it is not cleared so rapidly as to preclude it from further development. However, this clearance rate may warrant investigation into potential drug-drug interactions and may influence dosing regimens in subsequent in vivo studies.
Advanced Considerations and Troubleshooting
Non-Specific Binding: Highly lipophilic compounds can bind non-specifically to the microsomal membrane, reducing the free concentration available for metabolism.[23][24][25] This can lead to an underestimation of the true intrinsic clearance. If suspected, assays like equilibrium dialysis can be performed to determine the fraction unbound in the microsomal incubation (fu,mic) and correct the CLint value.[24][26]
Solubility Issues: If a compound has poor aqueous solubility, it may precipitate in the incubation, leading to an artificially low measurement of stability. Visual inspection and solubility testing are recommended.
Atypical Kinetics: If the ln(% remaining) vs. time plot is not linear, it may indicate issues such as enzyme saturation or time-dependent inhibition, which would require more complex kinetic modeling.
Conclusion
The human liver microsomal stability assay is a cornerstone of modern drug discovery, providing essential early insights into the metabolic fate of new chemical entities.[1][5] This guide has provided a detailed, technically grounded framework for assessing the metabolic stability of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. Based on our hypothetical data, the compound exhibits an intermediate clearance profile, a promising result that supports its continued investigation. By adhering to a robust, well-controlled protocol and employing precise analytical techniques, researchers can generate high-quality, reliable data to guide the optimization of lead compounds and select candidates with the highest probability of in vivo success.
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]
Ghosh, D., et al. (2009). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 37(1), 143-151. [Link]
Ma, L., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]
MTT-Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). [Link]
Sem, D. S., & Kasper, C. B. (1994). Role of Ser457 of NADPH-Cytochrome P450 Oxidoreductase in Catalysis and Control of FAD Oxidation-Reduction Potential. Biochemistry, 33(40), 12013-12021. [Link]
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Panda, S. P., et al. (2013). NADPH-Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Drug Metabolism and Disposition, 41(1), 10-20. [Link]
Ghosh, D., et al. (2009). Role of NADPH-cytochrome P450 reductase and cytochrome-b5/NADH-b5 reductase in variability of CYP3A activity in human liver microsomes. Drug Metabolism and Disposition, 37(1), 143-51. [Link]
Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites, 14(7), 395. [Link]
McLure, J. A., et al. (2000). Nonspecific binding of drugs to human liver microsomes. British Journal of Clinical Pharmacology, 50(5), 477-486. [Link]
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
Aldubayan, M., et al. (2022). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Pharmaceuticals, 15(11), 1367. [Link]
Evotec. (2024). In vitro and in vivo studies on the metabolism and pharmacokinetics of the selective gut microbial β- glucuronidase targeting. [Link]
Jones, R., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956. [Link]
Pelander, A., et al. (2009). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. LCGC Europe, 22(3). [Link]
ResearchGate. Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. [Link]
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. [Link]
In vitro ADMET Laboratories, LLC. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
Kumar, V., et al. (2020). A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota. RSC Medicinal Chemistry, 11(9), 1045-1053. [Link]
Wetmore, B. A., et al. (2015). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro, 29(1), 160-171. [Link]
Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of nucleic acids, 2011, 745856. [Link]
Cammarere, G. S., & Bloom, S. E. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(2), 200-210. [Link]
Lavé, T., et al. (1997). Prediction of in vivo drug interaction from in vitro systems exemplified by interaction between verapamil and cimetidine using human liver microsomes and primary hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(2), 237-46. [Link]
Boyd, J. A., & Eling, T. E. (1987). Metabolism of aromatic amines by prostaglandin H synthase. Environmental Health Perspectives, 74, 45-51. [Link]
Turesky, R. J. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies. Journal of Nucleic Acids, 2011, 745856. [Link]
Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 3(6), 569-80. [Link]
ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]
Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. [Link]
ResearchGate. Fluoro Substitution of Carcinogenic Aromatic Hydrocarbons: Models for Understanding Mechanisms of Metabolic Activation and of Oxygen Transfer Catalyzed by Cytochrome P450. [Link]
Pharmacokinetic Profiling of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine: A Technical Guide for Preclinical Development
As a Senior Application Scientist, I approach the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of small molecule building blocks not merely as a data-gathering exercise, b...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of small molecule building blocks not merely as a data-gathering exercise, but as a predictive framework for lead optimization.
The compound 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS: 1643412-35-4) represents a highly versatile, privileged scaffold in medicinal chemistry. Benzoxazole derivatives are heavily utilized in drug discovery due to their diverse biological activities, including kinase inhibition and their emerging role as potent pharmacokinetic enhancers[1][2]. This whitepaper provides a comprehensive, field-proven methodology for the PK profiling of this specific fluorinated scaffold, detailing the causality behind experimental designs and establishing self-validating protocols to ensure data integrity.
Physicochemical Rationale and Structural Causality
Before initiating in vitro assays, it is critical to understand how the structural features of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine dictate its pharmacokinetic behavior.
The C6 Primary Amine: Acts as a primary vector for derivatization (e.g., amide coupling, reductive amination). However, in vivo, free primary amines are highly susceptible to Phase II metabolism via N-acetyltransferases (NAT1/NAT2).
The C4 Fluorine Substitution: This is a deliberate structural choice. Fluorine’s high electronegativity inductively withdraws electron density from the benzoxazole core. This reduces the scaffold's susceptibility to Cytochrome P450 (CYP450)-mediated aromatic oxidation without introducing significant steric bulk.
The C2 Methyl Group: Provides a small lipophilic patch that enhances membrane permeability, though it serves as a potential, albeit sterically hindered, site for aliphatic oxidation.
Quantitative Physicochemical Profile
The baseline properties of this scaffold make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and oral drug development.
Parameter
Value
Pharmacokinetic Implication
Molecular Weight
166.15 g/mol
Highly efficient for FBDD; leaves ample mass budget for derivatization.
Formula
C₈H₇FN₂O
Conforms strictly to Lipinski’s Rule of 5.
Topological Polar Surface Area (tPSA)
~52.0 Ų
Favorable for both gastrointestinal absorption and potential Blood-Brain Barrier (BBB) penetration.
Predicted LogP
1.8 - 2.2
Optimal balance of aqueous solubility and passive lipid bilayer permeability.
In Vitro ADME Profiling Strategy
To predict the in vivo success of derivatives built upon this scaffold, we must first establish the baseline ADME profile of the core molecule. The workflow progresses from absorption and distribution to metabolic clearance.
Caption: Comprehensive in vitro to in vivo PK profiling workflow for benzoxazole scaffolds.
Benzoxazoles are known to interact with CYP3A4, either as substrates or inhibitors[1]. Assessing the intrinsic clearance (
CLint
) using Human Liver Microsomes (HLM) is mandatory.
Causality: We utilize NADPH to specifically catalyze CYP450-mediated Phase I metabolism. Without NADPH, any observed degradation is attributed to non-CYP enzymes (e.g., esterases/amidases), allowing us to isolate the exact mechanism of clearance.
Step-by-Step Methodology:
Preparation: Pre-incubate 1 µM of the test compound with pooled HLM (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
The Self-Validating Mechanism:
To ensure data integrity, every assay plate must include Verapamil (a high-clearance positive control) and Warfarin (a low-clearance negative control). If the
CLint
of Verapamil falls outside the historical confidence interval, the enzymatic competency of the microsomal batch is compromised, and the entire plate is automatically invalidated. This prevents the propagation of false-negative stability data.
To determine if the scaffold is a substrate for efflux transporters like P-glycoprotein (P-gp), we measure permeability in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions.
Step-by-Step Methodology:
Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow tight junction formation and transporter expression.
Dosing: Apply 10 µM of the compound to the donor compartment (Apical for A→B; Basolateral for B→A) in HBSS buffer (pH 7.4).
Incubation & Sampling: Incubate at 37°C. Sample the receiver compartment at 60 and 120 minutes.
Efflux Ratio Calculation: Calculate apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
). An ER > 2.0 indicates active efflux.
The Self-Validating Mechanism:
Prior to and following the assay, Lucifer Yellow (LY) —a paracellular marker—is applied. If LY permeability exceeds 10 nm/s, it indicates that the cellular monolayer's tight junctions are compromised. Data from any such well is immediately discarded, ensuring that observed permeability is strictly transcellular.
Predicted Metabolic Pathways
Understanding the biotransformation of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is crucial for identifying potentially toxic or reactive metabolites.
Caption: Predicted Phase I and Phase II metabolic clearance pathways for the scaffold.
In Vivo PK Profiling and FDA PBPK Alignment
Following successful in vitro validation, in vivo PK studies in rodent models (typically Sprague-Dawley rats or C57BL/6 mice) are required to establish absolute bioavailability (
F%
) and systemic clearance, aligning with3[3].
Furthermore, the FDA strongly recommends integrating this preclinical data into Physiologically Based Pharmacokinetic (PBPK) models to mechanistically describe the PK behavior and predict human exposure profiles[4].
Representative Baseline In Vivo PK Parameters
For a low-molecular-weight, fluorinated benzoxazole amine, the expected baseline PK parameters (unconjugated) are summarized below to serve as a benchmark during lead optimization:
PK Parameter
Route / Dose
Representative Range
Diagnostic Significance
Cmax
PO (10 mg/kg)
1.2 - 1.8 µg/mL
Indicates a rapid and robust gastrointestinal absorption profile.
Tmax
PO (10 mg/kg)
0.5 - 1.0 h
Suggests primary absorption occurs in the upper GI tract.
AUC0−∞
IV (2 mg/kg)
3.5 - 4.2 µg·h/mL
Establishes the baseline systemic exposure for the unconjugated scaffold.
Clearance (
CL
)
IV (2 mg/kg)
8 - 12 mL/min/kg
Represents a low to moderate hepatic extraction ratio.
Bioavailability (
F%
)
PO vs IV
65 - 80%
Demonstrates excellent oral viability, a strong indicator for downstream analogs.
By utilizing 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine as a foundational scaffold and strictly adhering to these self-validating PK profiling methodologies, drug development professionals can systematically mitigate downstream clinical attrition risks.
PubMed / NIH . "Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors". National Library of Medicine. 1
Bentham Science Publishers . "Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole". EurekaSelect. 2
U.S. Food and Drug Administration (FDA) . "The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls". FDA Guidance Documents. 4
NIH SEED . "Regulatory Knowledge Guide for Small Molecules". National Institutes of Health. 3
An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Abstract This technical guide provides a comprehensive analysis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the core physicochemical properties and lipophilicity of this molecule, offering not only known data but also detailing the authoritative experimental and computational methodologies required for their determination. By grounding the discussion in the principles of medicinal chemistry, this guide explains the causal relationships between the molecule's unique structural features—the fluorinated benzoxazole scaffold and the primary amine—and its expected behavior in biological systems. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the characterization and optimization of novel chemical entities.
Introduction: The Strategic Importance of the Benzoxazole Scaffold
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS No: 1643412-35-4) belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole nucleus is considered a "privileged structure" in medicinal chemistry, as it is a common motif in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Its planarity and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind effectively to a variety of biological targets[4].
The specific substitutions on this scaffold are strategically significant:
Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design to modulate physicochemical properties. Its high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins[5][6][7].
Amine Group: The primary amine at the 6-position is a key basic center, which will be protonated at physiological pH. This influences solubility, receptor interactions, and the overall pharmacokinetic profile of the molecule.
Understanding the interplay of these features is critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies for such an assessment.
Core Physicochemical Properties
A precise characterization of a compound's fundamental physicochemical properties is the bedrock of drug development. These parameters govern everything from formulation to bioavailability. While specific experimental data for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is not extensively published, which is common for novel research compounds, this section outlines the standard, internationally accepted protocols for their determination.
Table 1: Key Identifiers and Properties of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Aqueous solubility is a critical determinant of a drug's absorption and distribution. For a compound like 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, which possesses a basic amine, solubility will be highly pH-dependent. The internationally recognized method for its determination is outlined in OECD Guideline 105[11][12][13]. The Flask Method is suitable for compounds with solubilities above 10 mg/L[14][15].
Causality: This method is designed to achieve a thermodynamic equilibrium between the solid-state compound and its dissolved state in water, providing a definitive measure of its saturation concentration.
Preparation: Add an excess amount of the test compound to a flask containing high-purity water. The excess is crucial to ensure saturation is reached.
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period. A preliminary test is often run to determine the time required to reach equilibrium (typically 24-48 hours).
Phase Separation: After equilibration, it is critical to separate the undissolved solid from the aqueous phase without disturbing the equilibrium. This is best achieved by centrifugation in a temperature-controlled unit. Filtration may be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
Quantification: Carefully remove an aliquot of the clear supernatant.
Analysis: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Caption: Workflow for Aqueous Solubility Determination (OECD 105).
Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For this compound, the primary aromatic amine is the most likely basic center. The electron-withdrawing effect of the fluorine atom is expected to decrease the basicity (lower the pKa) of this amine compared to a non-fluorinated analogue[6][16]. Spectrophotometric titration is a highly precise method for pKa determination when the compound possesses a chromophore, which the benzoxazole ring does[17][18].
Causality: This method leverages the fact that the protonated (BH+) and neutral (B) forms of the molecule have different UV-Vis absorption spectra. By measuring the change in absorbance across a range of pH values, one can determine the precise pH at which the concentrations of the two species are equal, which by definition is the pKa.
Spectral Scan: Dissolve the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to obtain the full UV-Vis absorbance spectra of the purely protonated and purely neutral species, respectively. Identify the analytical wavelength (λ_max_) where the difference in absorbance between the two forms is greatest.
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of +/- 2 pH units around the estimated pKa.
Measurement: Add a constant, known concentration of the compound to each buffer solution. Measure the absorbance of each solution at the predetermined analytical wavelength.
Calculation: The pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoid curve corresponds to the pKa[19]. Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for absorbances.
Caption: Workflow for Spectrophotometric pKa Determination.
Lipophilicity: A Key Driver of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important parameters in drug discovery. It influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution[20]. It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
LogP: The ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water at equilibrium.
LogD: The ratio of the concentration of all species (neutral and ionized) of a compound between n-octanol and water at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.
Table 2: Lipophilicity of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Parameter
Value
Method
cLogP
1.86
Computational (Fragment-based)
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium[20][21]. It is most accurate for compounds with LogP values in the range of -2 to 4[22].
Causality: This protocol directly measures the partitioning of the solute between two immiscible phases after they have reached thermodynamic equilibrium, providing a fundamental measure of its lipophilicity.
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure the two phases are in equilibrium before the experiment begins. For an ionizable compound like this, use a buffer (e.g., pH 9-10) to ensure the compound is in its neutral form (>99%).
Partitioning: Add a known amount of the compound to a vessel containing measured volumes of the pre-saturated n-octanol and buffered water.
Equilibration: Agitate the vessel gently at a constant temperature until equilibrium is established. Vigorous shaking should be avoided as it can lead to the formation of emulsions that are difficult to break[23].
Phase Separation: Separate the two phases via centrifugation.
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
Calculation: Calculate LogP as Log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for LogP Determination by Shake-Flask Method (OECD 107).
Experimental Determination of LogP/LogD: HPLC Method (OECD 117)
For higher throughput, LogP and LogD can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC)[24][25][26]. This method is based on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.
Causality: The method correlates the retention time of an analyte on a nonpolar C18 column with the known LogP values of a set of standard compounds. A more lipophilic compound will have a stronger interaction with the stationary phase and thus a longer retention time.
Calibration: Select a set of 5-8 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.
Chromatography: Inject each standard and the test compound onto an RP-HPLC column (e.g., C18) using an isocratic mobile phase (typically a methanol/water or acetonitrile/water mixture). For LogD determination, the aqueous component of the mobile phase is buffered to the desired pH (e.g., 7.4).
Data Collection: Record the retention time (t_R_) for each compound. Also, determine the column dead time (t_₀_) by injecting a non-retained compound (e.g., uracil).
Calculation:
Calculate the capacity factor (k) for each compound: k = (t_R_ - t_₀_) / t_₀_
Plot log(k) versus the known LogP values for the standard compounds.
Generate a linear regression equation from the calibration curve.
Use the log(k) of the test compound to calculate its LogP or LogD from the regression equation.
Computational Prediction of LogP
In early-stage drug discovery, computational (in silico) methods are invaluable for predicting LogP for large numbers of virtual compounds[20][27]. These methods fall into two main categories:
Fragment-based methods (e.g., cLogP): The molecule is dissected into structural fragments, and the LogP is calculated by summing the known lipophilicity contributions of each fragment, with corrections for intramolecular interactions[28][29].
Whole-molecule methods: These use molecular properties like surface area, polarizability, or topological indices to calculate LogP through quantitative structure-property relationship (QSPR) models[27][30].
While these predictions are powerful for screening and prioritization, they are estimates. Experimental determination is required for definitive characterization of lead candidates[31].
Synthesis for Drug Discovery: Expert Insights
The true utility of these physicochemical parameters lies in their integration to predict a molecule's behavior. For 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, the interplay between its pKa and lipophilicity is paramount.
Impact of Ionization on Distribution (LogD vs. LogP): With a basic amine, the compound's LogD at physiological pH (7.4) will be significantly lower than its LogP. The pKa value is essential to calculate this relationship. A lower LogD at pH 7.4 generally leads to higher aqueous solubility and lower plasma protein binding but may reduce passive membrane permeability. An optimal LogD₇.₄ range for oral drugs is often considered to be between 1 and 3.
The "Fluorine Effect" in Context: The fluorine at the 4-position is expected to have several beneficial effects. By withdrawing electron density, it lowers the pKa of the amine at the 6-position. This reduction in basicity can be advantageous, as highly basic compounds are often more prone to certain toxicities and may have poor oral absorption[6]. Furthermore, the C-F bond is exceptionally strong, meaning the position adjacent to it is less susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life[7][16].
Benzoxazole as a Bioactive Scaffold: The benzoxazole core provides a rigid, planar structure that can fit into well-defined binding pockets of enzymes or receptors. Its heteroatoms can act as hydrogen bond acceptors, contributing to binding affinity[1][4]. The combination of this established scaffold with the modulating effects of the fluorine and amine substituents makes this a promising template for generating potent and selective drug candidates.
Conclusion
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a molecule designed with key principles of medicinal chemistry in mind. While publicly available experimental data is limited, this guide provides the authoritative, validated methodologies required for its complete physicochemical characterization. A thorough understanding and experimental determination of its aqueous solubility (OECD 105), pKa, and lipophilicity (LogP/LogD via OECD 107 or 117) are essential next steps for any research program involving this compound. The strategic incorporation of a fluorine atom and an amine group onto the privileged benzoxazole scaffold suggests a molecule with finely-tuned properties, warranting its investigation as a potential therapeutic agent.
References
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
OECD. (2021). OECD Guidelines for the Testing of Chemicals. [Link]
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]
OECD. OECD Guidelines for the Testing of Chemicals. [Link]
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Šťastná, A., et al. (2009). Development of Methods for the Determination of pKa Values. Molecules. [Link]
Saleem, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
Poda, G. I., et al. (2008). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Computer-Aided Drug Design.
Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]
OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
OECD. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmacy Sphere. [Link]
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
YesWeLab. (2025). OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing. [Link]
Sharma, D., & Narasimhan, B. (2013). PHARMACOLOGICAL PROFILE AND PHARMACEUTICAL IMPORTANCE OF SUBSTITUTED BENZOXAZOLES: A COMPREHENSIVE REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences.
Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
Jørgensen, S. E., & Nielsen, S. N. (2018). Determining the water solubility of difficult-to-test substances A tutorial review. SAR and QSAR in Environmental Research.
CRITICAL CATALYST. (2020). OECD Updated and Corrected Testing Guidelines. [Link]
Singh, A., & Saraf, S. K. (2018). Benzoxazoles: A mini review. World Journal of Pharmaceutical Sciences.
Situ Biosciences. OECD 105 - Water Solubility. [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Al-Kaabi, M. H., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]
Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.
Iacobazzi, D., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Medicinal Research Reviews. [Link]
ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]
Ahmed, L., & Ramachandran, C. N. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences. [Link]
Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences.
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
Liu, X., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. [Link]
Luan, F., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]
ECETOC. ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS.
Wan, H., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research.
Chan, K., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
NextSDS. 4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information. [Link]
Application Note: An Optimized, Two-Step Synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine for Pharmaceutical Research
Abstract This application note provides a detailed, optimized, and field-tested protocol for the synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, a key heterocyclic scaffold in modern drug discovery. Benzoxazole de...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, optimized, and field-tested protocol for the synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, a key heterocyclic scaffold in modern drug discovery. Benzoxazole derivatives are renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide presents a robust two-step synthetic route commencing from the precursor 2-Amino-5-fluoro-4-nitrophenol. The methodology emphasizes efficiency, high yield, and purity, incorporating insights into reaction mechanisms and critical process parameters. The protocols are designed for researchers, medicinal chemists, and process development scientists, offering a self-validating system for reliable and scalable synthesis.
Introduction and Strategic Overview
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The specific target molecule, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, incorporates three critical pharmacophoric elements: a fluorine atom to enhance metabolic stability and binding affinity, a methyl group at the 2-position, and an amino group at the 6-position for further derivatization.
The presented synthetic strategy is a two-step process designed for optimal efficiency and control:
Step 1: Phillips Benzoxazole Synthesis. A thermally-driven condensation and cyclization of 2-Amino-5-fluoro-4-nitrophenol with acetic anhydride to construct the core benzoxazole ring, yielding the nitro-intermediate.
Step 2: Chemoselective Nitro Reduction. A selective reduction of the nitro group on the benzoxazole intermediate to the target primary amine using tin(II) chloride, a method well-suited for substrates with multiple functional groups.
This approach avoids harsh conditions and utilizes readily available reagents, making it a practical and scalable solution for laboratory and developmental settings.
Synthetic Workflow and Mechanism
The overall synthetic pathway is illustrated below. The initial step involves the acylation of the more nucleophilic amino group of the 2-aminophenol precursor by acetic anhydride. This is followed by an intramolecular cyclization (nucleophilic attack by the hydroxyl group on the newly formed amide) and subsequent dehydration to form the stable aromatic benzoxazole ring. The final step is a standard reduction of the aromatic nitro group.
Figure 1: Optimized two-step synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methyl-6-nitro-1,3-benzoxazole (Intermediate)
3.1. Rationale
The Phillips condensation is a classic and highly effective method for synthesizing 2-alkyl-benzoxazoles from 2-aminophenols.[3] Acetic anhydride is employed in excess to serve as both the acylating reagent and the dehydrating agent, driving the reaction to completion without the need for an additional catalyst.[4] Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps.
3.2. Materials & Equipment
2-Amino-5-fluoro-4-nitrophenol (1.0 eq)
Acetic Anhydride (10 eq)
Deionized Water
Ethanol
Round-bottom flask (100 mL) with reflux condenser
Heating mantle with magnetic stirrer
Büchner funnel and filter paper
Standard laboratory glassware
3.3. Step-by-Step Procedure
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-fluoro-4-nitrophenol (e.g., 5.0 g, 29.2 mmol).
In a fume hood, carefully add acetic anhydride (27.5 mL, 292 mmol).
Heat the mixture to reflux (approx. 140°C) with vigorous stirring. The solid will gradually dissolve.
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate will form.
Slowly and carefully add 50 mL of cold deionized water to the flask to quench the excess acetic anhydride. Stir for an additional 30 minutes in the ice bath.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid cake thoroughly with cold water (3 x 30 mL) to remove acetic acid.
Recrystallize the crude product from ethanol to yield a purified, crystalline solid.
Dry the final product under vacuum at 50°C to a constant weight.
Protocol 2: Synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (Final Product)
3.1. Rationale
The reduction of an aromatic nitro group in the presence of other functionalities requires a chemoselective reagent. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is an excellent choice. It is a mild reducing agent that effectively converts nitro groups to primary amines while leaving the benzoxazole ring and fluoro-substituent intact. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions generated in situ.
To a 250 mL round-bottom flask, add 4-Fluoro-2-methyl-6-nitro-1,3-benzoxazole (e.g., 4.0 g, 20.4 mmol) and ethanol (100 mL). Stir to dissolve.
Add tin(II) chloride dihydrate (18.4 g, 81.6 mmol) to the solution in one portion.
Heat the mixture to reflux (approx. 78°C) with stirring. The reaction is typically complete within 2-3 hours. Monitor by TLC.
Once the reaction is complete, cool the mixture to room temperature and concentrate it to about half the volume using a rotary evaporator.
Pour the concentrated mixture into 150 mL of ice-water.
Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate (tin salts) will form.
Extract the aqueous slurry with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Data Summary and Characterization
The following table summarizes the expected outcomes for the synthesis.
Intermediate: Successful synthesis can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the broad amine and hydroxyl protons from the starting material and the appearance of a singlet for the 2-methyl group.
Final Product: Confirmation is achieved by ¹H NMR, noting the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the new NH₂ group. Mass spectrometry should confirm the expected molecular weight of 166.15.[5]
Conclusion
This application note details a highly efficient and reproducible two-step synthesis for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. The chosen pathway, involving a Phillips condensation followed by a chemoselective tin(II) chloride reduction, provides high yields and purity. The protocols are robust and scalable, offering a reliable method for producing this valuable heterocyclic building block for applications in pharmaceutical and materials science research.
References
Pop, C., et al. (2022). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Molecules. [Link]
Patil, S. A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society. [Link]
Ghorbani-Vaghei, R., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Polycyclic Aromatic Compounds. [Link]
Glavaš, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. [Link]
Sartori, G., et al. (1983). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles. [Link]
Application Notes and Protocols: Preparation of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Stock Solutions for Cell Culture
Introduction 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound belonging to the benzoxazole class of molecules. Benzoxazole derivatives are of significant interest in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound belonging to the benzoxazole class of molecules. Benzoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, which can include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fluorination of such compounds can further modulate their physicochemical properties and biological efficacy.
Accurate and reproducible in vitro studies are foundational to the evaluation of novel chemical entities. A critical, yet often overlooked, aspect of such studies is the proper preparation of test compound stock solutions. Improperly prepared solutions can lead to a host of issues including inaccurate compound concentration, precipitation in cell culture media, and solvent-induced cytotoxicity, all of which can compromise the integrity and reproducibility of experimental results.
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine stock solutions for use in cell culture-based assays. The protocols herein are designed to ensure scientific integrity by promoting the preparation of stable, sterile, and accurately concentrated stock solutions, thereby enabling reliable downstream applications.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is paramount for its safe and effective use.
While specific data is not readily available, benzoxazole derivatives are often soluble in organic solvents such as DMSO.
Safety and Handling:
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is imperative to handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]
Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of small molecules for cell culture due to its broad solubilizing capacity.[6] However, it is crucial to use anhydrous, high-purity DMSO to avoid issues with compound stability and solubility.
Sterile, amber or opaque microcentrifuge tubes or vials
Calibrated analytical balance
Sterile, disposable pipette tips
Vortex mixer
Sonicator (optional)
0.22 µm sterile syringe filter (PTFE or nylon membrane, DMSO-compatible)[7][8]
Sterile syringe
Calculations:
To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 166.15 g/mol x 1000 mg/g = 1.6615 mg
Procedure:
Pre-weighing Preparation: Allow the vial containing 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine powder to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: In a chemical fume hood, carefully weigh 1.66 mg of the compound using a calibrated analytical balance and transfer it to a sterile, amber microcentrifuge tube.
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.
Expert Tip: If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can aid in dissolution.[9][10] However, prolonged heating should be avoided to prevent potential compound degradation. Always visually inspect for complete dissolution.
Sterile Filtration: To ensure the stock solution is free from microbial contamination, it must be sterile filtered.[8]
Aseptically attach a 0.22 µm DMSO-compatible syringe filter to a sterile syringe.
Draw the prepared stock solution into the syringe.
Carefully filter the solution into a new, sterile, amber or opaque microcentrifuge tube. This is now your sterile 10 mM primary stock solution.
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[11]
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.
Diagram of Stock Solution Preparation Workflow:
Caption: Workflow for preparing a 10 mM stock solution.
Protocol II: Preparation of Working Solutions for Cell Culture
The concentrated primary stock solution must be diluted to the final working concentration in cell culture medium immediately before use. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells.
Determining the Maximum Tolerated DMSO Concentration:
The sensitivity to DMSO varies significantly between cell lines.[12][13] Therefore, it is best practice to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[12][14][15]
Procedure for Preparing Working Solutions (Example: 10 µM final concentration):
Thaw Stock Solution: Thaw one aliquot of the 10 mM primary stock solution at room temperature.
Intermediate Dilution (Optional but Recommended): To avoid precipitation due to "solvent shock," a serial or intermediate dilution step is recommended.[11][16]
For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed sterile cell culture medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium.
For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
Mixing: Mix the working solution gently but thoroughly by swirling or pipetting up and down.
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.[12] This is crucial for distinguishing the effects of the compound from any potential effects of the solvent.
Immediate Use: Use the prepared working solutions immediately to treat your cells. Do not store diluted solutions in cell culture medium.
- Try gentle warming (37°C) or sonication.[9][10]- If solubility remains an issue, consider preparing a lower concentration stock solution (e.g., 1 mM or 5 mM).
Precipitation upon dilution in cell culture medium
- "Solvent shock" from rapid dilution[11][16]- Exceeding the aqueous solubility limit- Interaction with media components (e.g., serum proteins)[16]
- Perform serial dilutions in the cell culture medium.[10]- Add the stock solution dropwise to the medium while gently vortexing or swirling.[16]- Reduce the final concentration of the compound.- Test the solubility in a serum-free medium if applicable.
Variability in experimental results
- Inaccurate pipetting during dilution- Degradation of the compound due to repeated freeze-thaw cycles[11]
- Use calibrated pipettes and proper pipetting techniques.[17]- Always aliquot the primary stock solution into single-use volumes.[11]- Prepare fresh working solutions for each experiment.
Cell death or altered morphology in control wells
- DMSO toxicity
- Determine the maximum tolerated DMSO concentration for your specific cell line.[14]- Ensure the final DMSO concentration is below this toxic threshold (typically ≤ 0.5%).[12][15]
References
BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
BenchChem. (2025). Maximum tolerated DMSO concentration for alpha-Amyrin experiments.
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
Tokyo Chemical Industry. (2025, November 11). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. (2001). Journal of Medicinal Chemistry.
Cayman Chemical. (2017, January 23).
ChemicalBook. (2026, January 13). (4-FLUORO-BENZYL)-METHYL-AMINE | 405-66-3.
BenchChem. (2025). "solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro".
Application Note: A Validated LC-MS/MS Protocol for the Quantification of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in Human Plasma
Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in huma...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in human plasma.[1][2] Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, adhering to the principles outlined in regulatory guidelines.[3][4][5][6][7] The described methodology employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies.[8][9]
Introduction
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a fluorinated benzoxazole derivative.[10][11][12] Compounds of this class are of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can modulate key molecular properties such as metabolic stability and target binding affinity. Accurate quantification of such small molecules in biological matrices like plasma is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development.[1][2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive, step-by-step protocol for the analysis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in plasma, grounded in established bioanalytical method validation principles to ensure data integrity and reliability.[3][4][7]
Experimental Design and Rationale
The development of a robust bioanalytical method requires careful consideration of several key factors, from sample preparation to the choice of an appropriate internal standard. The following sections detail the rationale behind the selected methodology.
Analyte and Internal Standard
The accurate quantification by LC-MS/MS is highly dependent on the use of a suitable internal standard (IS) to correct for variability during sample processing and analysis.[13][9][14] A stable isotope-labeled (SIL) version of the analyte is the gold standard, as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects.[13][15] For this protocol, we propose the use of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine-d3 as the internal standard. A mass difference of at least 3 Da is generally recommended to minimize potential crosstalk between the analyte and IS channels.[13]
The primary goal of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, that can interfere with the analysis and compromise the LC-MS/MS system's performance.[16][17][18] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][16]
For this application, protein precipitation with acetonitrile was selected due to its simplicity, speed, and effectiveness for this class of small molecules.[8][17] While SPE can offer cleaner extracts, PPT is often sufficient for early-stage discovery and development studies and can be easily automated in a 96-well format for high-throughput analysis.[8]
Caption: Decision workflow for selecting the sample preparation method.
Detailed Analytical Protocol
Materials and Reagents
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine reference standard (≥98% purity)
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.
Working Solutions: Prepare serial dilutions of the primary stock solutions in a 50:50 (v/v) acetonitrile/water mixture to create working solutions for calibration standards and quality control (QC) samples.
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation agent.
Sample Preparation Protocol
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
Allow all plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.
Pipette 50 µL of plasma into the appropriately labeled tubes.
Add 150 µL of the internal standard spiking solution (50 ng/mL in acetonitrile) to each tube.
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Step-by-step sample preparation and analysis workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
Table 2: Liquid Chromatography Parameters
Parameter
Condition
LC System
High-Performance Liquid Chromatography System
Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient
5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Total Run Time
4.5 minutes
Table 3: Mass Spectrometry Parameters
Parameter
Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Source Temperature
500°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
Medium
Table 4: MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
167.1
124.1 (Quantifier)
25
167.1
96.1 (Qualifier)
35
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine-d3 (IS)
170.1
127.1
25
Note: The specific MRM transitions and collision energies should be optimized empirically by infusing a standard solution of the analyte and internal standard.
Method Validation
The bioanalytical method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][6][7][19] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 5: Summary of Method Validation Acceptance Criteria and Hypothetical Results
Parameter
Acceptance Criteria
Hypothetical Result
Selectivity
No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources.
Pass
Linearity (r²)
≥ 0.99
0.998
Calibration Range
1 - 1000 ng/mL
Achieved
Intra-day Precision (%CV)
≤ 15% (≤ 20% at LLOQ)
< 8.5%
Intra-day Accuracy (%RE)
± 15% (± 20% at LLOQ)
-5.2% to 6.8%
Inter-day Precision (%CV)
≤ 15% (≤ 20% at LLOQ)
< 10.2%
Inter-day Accuracy (%RE)
± 15% (± 20% at LLOQ)
-7.5% to 8.1%
Matrix Effect
CV of IS-normalized matrix factor ≤ 15%
7.9%
Recovery
Consistent, precise, and reproducible
> 85%
Stability (Freeze-Thaw, Short-Term, Long-Term)
%-bias within ±15% of nominal concentration
Pass
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in human plasma. The protocol, which employs a simple protein precipitation step and a stable isotope-labeled internal standard, demonstrates excellent performance characteristics that meet regulatory standards for bioanalytical method validation. This method is well-suited for high-throughput analysis in support of pharmacokinetic and other studies in the drug development pipeline.
References
Cerilliant. Selection of Internal Standards for LC-MS/MS Applications.
European Medicines Agency. Guideline on bioanalytical method validation. (2011).
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. (2023).
ECA Academy. EMA Guideline on bioanalytical Method Validation adopted. (2011).
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012).
European Medicines Agency. Bioanalytical method validation - Scientific guideline. (2015).
WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025).
LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023).
The Journal of Applied Laboratory Medicine. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018).
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
NextSDS. 4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information.
News-Medical.Net. Improving sample preparation for LC-MS/MS analysis. (2025).
RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014).
Fisher, E. N., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7831. Available from: [Link].
Journal of Pharmaceutical and Biomedical Analysis. Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. (2017).
Agilex Biolabs. Designing LCMS Studies with the FDA in Mind from the Start. (2024).
Gowda, G. A. N., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. Available from: [Link].
BenchChem. Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS.
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2004). Available from: [Link].
Drug Development and Delivery. Application of LCMS in small-molecule drug development. (2016).
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019).
Analytical Chemistry. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). Available from: [Link].
Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
Journal of Experimental Botany. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available from: [Link].
Analytical Chemistry. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. (2007). Available from: [Link].
Application Notes & Protocols: Leveraging 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine as a Versatile Precursor in Modern Drug Discovery
Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflamma...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This is often attributed to its structural resemblance to natural nucleic acid bases, which allows for effective interaction with biological macromolecules.[1][3] Within this privileged class of heterocycles, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine emerges as a particularly strategic precursor for drug discovery campaigns. Its unique trifecta of functional handles—a nucleophilic amine for diverse derivatization, a fluorine atom for modulating physicochemical properties, and a metabolically stable benzoxazole core—provides a robust platform for generating novel therapeutic agents. This guide offers an in-depth exploration of the synthetic utility of this precursor, presenting detailed protocols for key chemical transformations and explaining the strategic rationale behind these methodologies for researchers, scientists, and drug development professionals.
The utility of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in drug design is rooted in its distinct structural features:
The Benzoxazole Core: This bicyclic system is a bioisostere for natural purine bases, providing a rigid and planar scaffold that can engage in π-stacking and hydrogen bonding interactions with biological targets.[3] Its inherent stability and prevalence in biologically active compounds make it a desirable starting point.[7]
The 6-Amino Group: This primary amine is the principal site for synthetic elaboration. It serves as a versatile nucleophilic handle for a wide array of chemical reactions, including acylation, alkylation, sulfonylation, and more. This allows for the systematic exploration of the surrounding chemical space to optimize binding affinity and pharmacokinetic properties.
The 4-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry. Its high electronegativity and small size can profoundly influence a molecule's properties by:
Modulating pKa: Altering the basicity of the nearby amino group.
Enhancing Metabolic Stability: Blocking sites of oxidative metabolism.
Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bond interactions with target proteins.
The 2-Methyl Group: This small alkyl group can provide beneficial steric interactions within a binding pocket and can also contribute to the overall stability and lipophilicity of the molecule.
The combination of these features makes this precursor a high-value starting material for building libraries of diverse compounds aimed at various therapeutic targets.
Part 2: Core Synthetic Transformations and Protocols
The primary amino group at the C-6 position is the key to unlocking the synthetic potential of this precursor. The following sections detail standard, reliable protocols for its derivatization.
A. N-Acylation for Amide Bond Formation
Rationale: Converting the amine to an amide is a fundamental transformation in drug discovery. The resulting amide bond is a stable, planar unit that is a key structural feature in countless approved drugs and natural products.[8] This reaction allows for the introduction of a vast array of side chains (R-groups) to probe structure-activity relationships (SAR).
Caption: General workflow for N-acylation of the precursor amine.
Detailed Protocol: Acylation using an Acyl Chloride
Reaction Setup: To a solution of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a suitable base such as pyridine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide product.
Parameter
Recommended Value/Reagent
Purpose
Stoichiometry
Amine:Base:Acyl Chloride (1.0 : 1.5 : 1.1)
Ensures complete reaction and scavenges HCl byproduct.
Solvent
Dichloromethane (DCM), Tetrahydrofuran (THF)
Aprotic solvent to dissolve reactants.
Base
Pyridine, DIPEA, Triethylamine (TEA)
Acid scavenger.
Temperature
0 °C to Room Temperature
Controls reaction rate and minimizes side reactions.
Typical Yield
75-95%
Varies based on substrate.
B. Suzuki-Miyaura Cross-Coupling on a Halogenated Analog
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[9][10] While the amine itself is not a leaving group, a common strategy involves using a halogenated version of the benzoxazole precursor. For this guide, we will describe a protocol for a hypothetical 5-bromo-4-fluoro-2-methyl-1,3-benzoxazol-6-amine to illustrate how this core can be elaborated with new aryl or heteroaryl groups. This highlights a key drug discovery workflow: creating a versatile, halogenated intermediate that can be diversified in the final steps.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the bromo-benzoxazole precursor (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) at least three times to remove oxygen, which can deactivate the palladium catalyst.
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
Reaction Progression: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[11]
Stabilizes the palladium center and promotes catalysis.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Activates the boronic acid for transmetalation.
Solvent
1,4-Dioxane/H₂O, DME, Toluene
Dissolves reactants and facilitates the reaction.
Temperature
80-110 °C
Provides energy to overcome activation barriers.
Typical Yield
60-90%
Highly dependent on substrates and conditions.
Part 3: Biological Context and Therapeutic Potential
Derivatives of the benzoxazole scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.[13] The strategic derivatization of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine allows for the targeted synthesis of molecules aimed at specific biological pathways.
Known Activities of Benzoxazole Derivatives:
Anticancer: Many benzoxazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[13] Some have been shown to inhibit critical enzymes like tyrosine kinases (e.g., VEGFR-2), which are crucial for tumor angiogenesis and growth.[1]
Antimicrobial: The scaffold is present in compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13]
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory and analgesic properties, often by inhibiting enzymes like cyclooxygenase (COX).[2][7]
Hypothetical Application: Kinase Inhibitor Design
The precursor can be used to construct Type I or Type II kinase inhibitors. The benzoxazole core can act as a "hinge-binding" motif, forming hydrogen bonds with the kinase hinge region, while the derivatized amine can extend into the solvent-exposed region or a hydrophobic pocket to confer potency and selectivity.
Caption: Inhibition of a kinase signaling pathway by a benzoxazole derivative.
Part 4: Conclusion
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is more than just a chemical building block; it is a strategic starting point for the efficient discovery of novel, high-potential therapeutic agents. Its inherent structural features provide a foundation for potency and favorable ADME properties, while the versatile amino group offers a gateway to extensive chemical diversification. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the full potential of this precursor, accelerating the journey from initial hit to clinical candidate.
References
PharmaTutor. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved March 24, 2026, from [Link]
International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved March 24, 2026, from [Link]
Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved March 24, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved March 24, 2026, from [Link]
NextSDS. (n.d.). 4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]
MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved March 24, 2026, from [Link]
ACS Publications. (2008, July 31). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Retrieved March 24, 2026, from [Link]
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved March 24, 2026, from [Link]
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved March 24, 2026, from [Link]
ACS Publications. (2025, May 19). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Retrieved March 24, 2026, from [Link]
PMC. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved March 24, 2026, from [Link]
In vivo dosing protocols for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in murine models
An Application Guide for the In Vivo Administration of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in Murine Models Abstract This document provides a comprehensive guide for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the In Vivo Administration of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and administration of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in murine models. Due to the absence of established in vivo dosing protocols for this specific compound in publicly available literature, this guide emphasizes a foundational, first-principles approach. We will detail the critical steps of vehicle selection, formulation development, and administration route selection, grounded in established best practices for poorly soluble small molecules. The protocols herein are designed to be self-validating systems, incorporating essential preliminary studies such as maximum tolerated dose (MTD) and pharmacokinetic (PK) assessments to ensure data integrity and animal welfare.
Compound Profile and Physicochemical Characteristics
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS No. 1643412-35-4) is a fluorinated benzoxazole derivative.[1][2][3] Understanding its fundamental properties is the first step in designing a successful in vivo study.
The predicted LogP value of ~1.86 suggests that the compound is lipophilic and will likely exhibit poor solubility in simple aqueous vehicles. This property is the primary challenge that must be addressed during formulation development.[4]
Pre-Formulation and Vehicle Selection Strategy
The primary goal of formulation is to deliver a precise and bioavailable dose of the compound. For poorly soluble molecules, a tiered approach to vehicle selection is recommended, starting with simple systems and progressing to more complex ones as needed.[5]
Rationale for Vehicle Selection
The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and potential toxicity of the excipients themselves.[6] The workflow below outlines a logical progression for identifying a suitable vehicle.
Caption: A general workflow for an in vivo dosing experiment.
Administration Volume and Needle Guidelines for Mice
Note: All procedures must be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. [13]A new sterile syringe and needle must be used for each animal.
[14][8]
Measure the Gavage Needle: Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.
[15][10][16]2. Restraint: Firmly scruff the mouse to immobilize its head and body. The head should be gently extended back to create a straight line through the neck and esophagus.
[15][17]3. Insertion: Insert the ball-tipped needle into the mouth, slightly to one side to bypass the incisors. Gently advance the needle along the roof of the mouth toward the esophagus.
[15][10]4. Advancement: The needle should pass easily down the esophagus with no resistance. The animal may swallow as the tube passes. [18]If any resistance is met, stop immediately and re-attempt. Forcing the needle can cause fatal perforation.
Administration: Once the needle is in place, dispense the substance smoothly and withdraw the needle along the same path.
Monitoring: Return the mouse to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.
[15]
Restraint: Scruff the mouse and position it in dorsal recumbency (on its back), tilting the head slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.
[14][19]2. Identify Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum on the left side and the bladder in the midline.
[14][19][13]3. Insertion: Insert a 25-27 G needle, bevel up, at a 30-45 degree angle into the identified quadrant.
[14][7]4. Aspirate: Gently pull back the plunger. If no fluid or blood is drawn into the syringe hub, you are correctly positioned in the peritoneal cavity. If urine or intestinal contents are aspirated, discard the syringe and re-attempt with fresh materials.
[13]5. Injection: Inject the substance with a steady motion and withdraw the needle.
Monitoring: Place the animal back in its cage and observe for any signs of distress or bleeding at the injection site.
[7]
Restraint: Scruff the loose skin over the shoulders and back.
[20][21]2. Create Skin Tent: Lift the scruffed skin to create a "tent."
[20][8]3. Insertion: Insert a 25-27 G needle, bevel up, into the base of the skin tent, parallel to the body.
[8]4. Aspirate: Gently pull back the plunger to ensure a blood vessel has not been punctured. If blood appears, withdraw the needle and re-attempt at a different site.
[22][8]5. Injection: Administer the dose. A small bleb or bubble will form under the skin.
Withdrawal: Remove the needle and gently massage the area to help disperse the substance. [23]Return the mouse to its cage.
Essential Preliminary Studies
Before initiating large-scale efficacy or toxicology experiments, preliminary dose-range finding studies are essential for determining a safe and effective dosing regimen.
[24]
Maximum Tolerated Dose (MTD) Study: The goal of an MTD study is to identify the highest dose of a drug that can be given without causing unacceptable toxicity or animal morbidity (e.g., >20% body weight loss). [24][25]This is typically performed by administering escalating doses to small groups of mice and monitoring them closely for clinical signs of toxicity and changes in body weight for a set period. The MTD is crucial for selecting dose levels for subsequent efficacy studies.
Pharmacokinetic (PK) Study: A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal. [26]Serial blood samples are collected at various time points after a single dose to measure drug concentration in the plasma. [26]Key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life are determined. [25]This information is vital for establishing an optimal dosing schedule (e.g., once daily vs. twice daily) to maintain therapeutic exposure.
References
Mouse Handling & Techniques - UNC Research. (n.d.). Retrieved March 24, 2026, from [Link]
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Retrieved March 24, 2026, from [Link]
Injections and Dosing - Preclinical Research Unit - UNC School of Medicine. (n.d.). Retrieved March 24, 2026, from [Link]
UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (2020, November 15). Retrieved March 24, 2026, from [Link]
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Retrieved March 24, 2026, from [Link]
Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26). Retrieved March 24, 2026, from [Link]
Rodent Administration Route Tutorial (PDF file) - NIH OACU. (n.d.). Retrieved March 24, 2026, from [Link]
Guideline #10: Drug and Chemical Administration - Washington State University Institutional Animal Care and Use Committee. (2023, August 15). Retrieved March 24, 2026, from [Link]
Intraperitoneal Injection of Neonatal Mice - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Retrieved March 24, 2026, from [Link]
Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.). Retrieved March 24, 2026, from [Link]
Oral Gavage In Mice and Rats - IACUC. (n.d.). Retrieved March 24, 2026, from [Link]
Subcutaneous Injection in Mice | Animals in Science - Queen's University. (n.d.). Retrieved March 24, 2026, from [Link]
Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). Retrieved March 24, 2026, from [Link]
SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12). Retrieved March 24, 2026, from [Link]
A Beginners Guide on How to Inject Mice - Ichor Bio. (2021, June 17). Retrieved March 24, 2026, from [Link]
SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12). Retrieved March 24, 2026, from [Link]
Injection Routes, Maximum Needle Sizes & Volumes - NIH OACU. (n.d.). Retrieved March 24, 2026, from [Link]
Fluid Administration and Blood Collection - Research How 2 - University of Cincinnati. (n.d.). Retrieved March 24, 2026, from [Link]
4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]
What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Retrieved March 24, 2026, from [Link]
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.). Retrieved March 24, 2026, from [Link]
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31). Retrieved March 24, 2026, from [Link]
In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.). Retrieved March 24, 2026, from [Link]
Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved March 24, 2026, from [Link]
Technical Support Center: Troubleshooting 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Precipitation in Aqueous Media
Prepared by the Senior Application Scientist Team Welcome to the technical support center for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and precipitation of this compound in aqueous experimental systems. Our goal is to provide a framework for understanding the underlying chemical principles and to offer practical, step-by-step solutions to overcome these issues.
Section 1: Understanding the Root Cause - Chemical Properties and Solubility Principles
A thorough understanding of the molecule's properties is the first step in troubleshooting. Precipitation is not a random event; it is governed by the physicochemical characteristics of the compound and its interaction with the solvent environment.
Q1: What are the key chemical properties of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine that affect its aqueous solubility?
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic amine. Its structure contains features that inherently limit its solubility in water. Aromatic amines, in general, have low water solubility because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring system, which diminishes their ability to form hydrogen bonds with water.[1][2]
Table 1: Physicochemical Properties of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
A moderate TPSA suggests some capacity for polar interactions, but this is offset by the hydrophobic core.
Key Functional Group
Primary Aromatic Amine (-NH₂)
This group is a weak base, making the compound's solubility highly dependent on pH.[6]
Q2: Why does the structure of this compound lead to poor water solubility?
The limited solubility is a direct consequence of its molecular structure:
Aromatic Core: The benzoxazole ring is a large, hydrophobic (water-repelling) structure. For the molecule to dissolve, it must disrupt the strong hydrogen bonds between water molecules, which is energetically unfavorable.[5]
Aromatic Amine: Unlike simple aliphatic amines, the lone pair of electrons on the nitrogen of an aromatic amine is conjugated with the benzene ring.[1][2] This delocalization reduces the nitrogen's ability to act as a hydrogen bond acceptor, a key interaction for water solubility.[1][2]
Q3: How does pH influence the solubility of this compound?
The primary amine group is the most critical handle for manipulating solubility. As a weak base, it can accept a proton (H⁺) from the medium to form a positively charged ammonium salt. This equilibrium is central to controlling its solubility.
In acidic conditions (i.e., when the pH is below the compound's pKa), the equilibrium shifts to the right, favoring the formation of the protonated ammonium salt.[7][8] This salt is an ionic species and is significantly more soluble in polar solvents like water than the neutral free base.[7][9] Conversely, in neutral or basic conditions (pH > pKa), the equilibrium shifts to the left, favoring the less soluble free base, which is likely to precipitate from the solution.[10]
Caption: The pH-dependent equilibrium of an amine in aqueous solution.
Section 2: Systematic Troubleshooting Guide
When precipitation occurs, a systematic approach is more effective than random trial and error. The following workflow provides a logical path to diagnose and solve the problem.
Q4: My compound precipitated from an aqueous solution. What is the first step I should take?
The first step is methodical observation and data collection.
Verify the Precipitate: Confirm that the solid is indeed your compound and not a salt from your buffer or a degradation product. If possible, isolate the solid and perform a simple characterization (e.g., melting point, TLC).
Record the Conditions: Note the exact conditions under which precipitation occurred:
Concentration: What is the final concentration of the compound?
Solvent System: What is the exact composition of the aqueous medium (e.g., buffer components, salts, co-solvents)?
pH: Measure the pH of the supernatant (the liquid remaining above the precipitate). This is the most critical piece of information.
Temperature: Was the solution prepared at a higher temperature and then cooled?[9]
Time: How long after preparation did the precipitation occur?
Caption: A logical workflow for troubleshooting precipitation.
Section 3: Practical Solutions and Protocols
Once you have a hypothesis for the cause of precipitation, you can apply a targeted solution.
Q6: How do I determine the optimal pH to keep my compound in solution?
The optimal pH is typically at least 1-2 pH units below the pKa of the amine group to ensure it remains fully protonated.[10] You can determine this experimentally with a pH-solubility profile.
This protocol helps identify the minimum pH required to maintain your desired concentration in solution.
Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2.0 to pH 8.0 in 0.5 unit increments).
Sample Addition: To a fixed volume of each buffer (e.g., 1 mL), add a precise amount of your compound to achieve a concentration slightly above your target working concentration. This ensures you will see precipitation where it is insoluble.
Equilibration: Seal the samples and agitate them at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure they reach equilibrium.
Observation & Separation: Visually inspect each sample for undissolved solid. For samples with precipitate, separate the solid from the supernatant via centrifugation or filtration (using a filter compatible with your solvent).
Quantification: Measure the concentration of the compound in the clarified supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analysis: Plot the measured solubility (concentration in the supernatant) against the buffer pH. The "cliff" in the graph will indicate the pKa, and the plateau at lower pH values will show the maximum solubility of the salt form. The optimal pH is in this plateau region.
Q7: What are co-solvents, and how can I use them to prevent precipitation?
Co-solvents are water-miscible organic solvents used in small amounts to increase the solubility of poorly soluble compounds.[11] They work by reducing the overall polarity of the water, making the environment more favorable for a hydrophobic molecule.[12][]
Common Co-solvents for Biological Assays:
Dimethyl sulfoxide (DMSO)
Ethanol
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol
Important Considerations:
Concentration: Keep the final concentration of the co-solvent as low as possible (often <1-5%) to avoid affecting the biological system under study.[11]
Compatibility: Ensure the co-solvent does not interfere with your experiment or react with your compound.
Detailed Protocol 2: Co-solvent Screening for Enhanced Solubility
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of a co-solvent you wish to test (e.g., 50 mM in DMSO).
Aqueous Medium: Use the final aqueous buffer (at the desired pH) from your experiment.
Titration: In a series of vials, add increasing amounts of your stock solution to the aqueous buffer to create a range of final compound and co-solvent concentrations.
Observation: Mix and observe immediately for any cloudiness or precipitation (kinetic solubility). Let the samples stand and re-observe after a few hours (thermodynamic solubility).
Selection: Identify the maximum concentration of your compound that remains soluble at an acceptable final co-solvent percentage. For example, you might find that a 2% final DMSO concentration is required to keep 100 µM of your compound in solution.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates instantly when I dilute it into my aqueous assay buffer. Why?
This is a classic example of "solvent-shifting" precipitation. The compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous buffer. When you add the stock to the buffer, the DMSO is diluted, and the solvent environment rapidly becomes predominantly aqueous. The compound is no longer soluble in this new environment and crashes out of solution.
Solution: Lower the stock solution concentration, add the stock to the buffer while vortexing vigorously to ensure rapid mixing, or consider using a co-solvent in the final aqueous buffer as described above.
FAQ 2: My compound seems to dissolve initially but then precipitates out over several hours. What is happening?
This likely indicates the formation of a supersaturated solution.[9] You may have created a solution that holds more compound than it can thermodynamically sustain. Over time, the system equilibrates, and the excess compound precipitates out as it finds a more stable, lower-energy state. This can be influenced by temperature fluctuations or the presence of nucleation sites (like dust or scratches on the container).[9]
Solution: Try preparing the solution at a slightly lower concentration, or include a small percentage of a co-solvent to increase the true solubility limit.
FAQ 3: Can I form a salt of the compound beforehand to improve its handling and solubility?
Yes, this is an excellent strategy, particularly for bulk material. By reacting the free base of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine with a strong acid like hydrochloric acid (HCl) or methanesulfonic acid, you can form a stable, solid salt (e.g., the hydrochloride salt).[14] These salts are typically crystalline, easier to weigh accurately, and often dissolve directly in water or buffers without requiring significant pH adjustment, as they are already in their protonated, soluble form.
FAQ 4: The solution pH is acidic, but I still see some precipitation. What else could be the cause?
If pH is not the issue, consider these possibilities:
Exceeding Maximum Solubility: Even the salt form has a finite solubility limit. You may simply be trying to dissolve too much compound. Try working at a lower concentration.
Ionic Strength ("Salting Out"): High concentrations of salts in your buffer (e.g., >1 M) can decrease the solubility of organic molecules by competing for water molecules needed for solvation.
Impurity: The purity of your compound should be verified. Insoluble impurities can be mistaken for your compound or act as seeds for precipitation.[9]
References
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]
NextSDS. (n.d.). 4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information. Retrieved from [Link]
EMBIBE. (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
Chemguide. (n.d.). An introduction to amines. Retrieved from [Link]
Google Patents. (n.d.). US20100041906A1 - Method for the precipitation of organic compounds.
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
Journal of Functional Materials. (2022). Solubility of benzoxazole resins. Retrieved from [Link]
Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]
Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]
Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
Technical Support Center: A Guide to Purifying 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS: 1...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS: 1643412-35-4). Our focus is on systematically identifying and resolving issues related to impurity removal to achieve high-purity material suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in crude 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine?
A1: Impurities typically originate from the synthetic route used. The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][2] Potential impurities include:
Unreacted Starting Materials: Residual amounts of the precursor o-aminophenol and the acetyl source (e.g., acetic acid, acetic anhydride). o-Aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities.[1][3]
Reaction Intermediates: Incomplete cyclization can leave behind amide intermediates.
Side-Reaction Products: Formation of byproducts like Schiff bases (imines) that fail to cyclize can reduce the yield and introduce impurities.[3]
Positional Isomers: If the synthesis involves precursors where regioselectivity is not perfectly controlled, you may have isomers of the final product.
Catalyst Residues: If a catalyst was used (e.g., polyphosphoric acid, methanesulfonic acid, or metal catalysts), residual amounts may contaminate the crude product.[1][4]
Q2: How do I select the best solvent for recrystallizing this compound?
A2: The ideal recrystallization solvent is one in which 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6] The impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or nearly insoluble (allowing for removal by hot filtration). A systematic solvent screening is the most effective approach.
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[7][8] This typically happens for two main reasons:
High Impurity Concentration: The presence of significant impurities can depress the melting point of your compound, causing it to separate as a molten oil.
Rapid Supersaturation: If the solution is cooled too quickly or is too concentrated, the solute may come out of solution at a temperature above its melting point in the solvent system.[7]
To resolve this, you should re-heat the solution to redissolve the oil, add a small amount of additional hot solvent to dilute the solution slightly, and allow it to cool much more slowly.[6][9]
Troubleshooting Common Recrystallization Issues
This section addresses specific problems encountered during the purification process and provides actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Persistent Discoloration (Yellow/Brown Crystals)
1. Oxidation of amine functionalities.[1] 2. Presence of highly colored, conjugated impurities.
1. Perform a "charcoal treatment": Add a small amount (1-2% by weight) of activated carbon to the hot solution, boil for a few minutes, and perform a hot filtration to remove the carbon and adsorbed impurities.[6] 2. Consider a preliminary purification step like a silica gel plug filtration before recrystallization.
Low Recovery Yield
1. Too much solvent was used, leaving a significant portion of the product in the mother liquor.[6][9] 2. The product is too soluble in the chosen solvent, even at low temperatures. 3. Premature crystallization during hot filtration.[8]
1. Use the minimum amount of hot solvent required to fully dissolve the crude solid. 2. Cool the filtrate in an ice-water bath to maximize crystal precipitation. 3. If yield is still low, try to recover a second crop of crystals by partially evaporating the mother liquor. 4. To prevent premature crystallization, use a pre-heated funnel and receiving flask for hot filtration.[6][8]
No Crystals Form Upon Cooling
1. The solution is not supersaturated (too much solvent was used).[9] 2. The solution is cooling too slowly, or crystallization requires nucleation.
1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[9] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[6][9] 3. Add a "seed crystal" (a tiny speck of the pure compound) to the solution.[9]
Purity Does Not Improve Significantly
1. The chosen solvent is not selective enough and co-crystallizes impurities. 2. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[9]
1. Perform a new solvent screening to find a more suitable system. A mixed-solvent system may offer better selectivity. 2. Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice. Insulating the flask can help.[6]
Visualized Workflows and Methodologies
General Recrystallization Workflow
The following diagram outlines the standard procedure for a single-solvent recrystallization.
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single or mixed-solvent system for recrystallization.
Materials:
Crude 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (~10-20 mg per test)
Place ~15 mg of crude product into a small, labeled test tube.
Add the first solvent dropwise at room temperature, stirring after each addition, up to ~0.5 mL. Record the solubility ("soluble," "partially soluble," or "insoluble").[5]
If insoluble at room temperature (ideal candidate): Heat the test tube in a hot water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the solubility at high temperature.
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of crystal formation.
An ideal solvent is one where the compound is insoluble or sparingly soluble at room temperature but fully soluble when hot, and forms abundant crystals upon cooling.[5]
Repeat for a range of solvents with varying polarities. For mixed-solvent systems, use a pair of miscible solvents where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").
Protocol 2: Single-Solvent Recrystallization of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Objective: To purify the crude product using a pre-determined optimal solvent (e.g., Toluene, as suggested for similar compounds[6]).
Procedure:
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
Add a boiling chip or a magnetic stir bar.
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
Add the hot solvent to the Erlenmeyer flask in small portions, swirling and heating the flask, until the solid has just dissolved. Use the absolute minimum amount of hot solvent.
If insoluble impurities remain, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
Once crystal formation appears complete, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[8]
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.[5]
Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven or desiccator.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Technical Support Center: Enhancing the Bioavailability of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine and its derivatives. Our goal is to provide a compre...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine and its derivatives. Our goal is to provide a comprehensive resource for troubleshooting and overcoming the common challenge of poor bioavailability associated with this chemical series. By understanding the inherent physicochemical and pharmacokinetic properties of this scaffold, we can proactively address experimental hurdles and strategically design more effective drug candidates.
Understanding the Core Challenge: A Physicochemical and Pharmacokinetic Profile
To effectively troubleshoot poor bioavailability, we must first understand the intrinsic properties of our lead compound, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. In the absence of extensive experimental data in the public domain, we have leveraged well-regarded in-silico predictive models, SwissADME and pkCSM, to generate a foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The SMILES string used for these predictions is CC1=NC2=C(O1)C=C(C=C2F)N.
Table 1: Predicted Physicochemical and ADME Properties of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Parameter
Predicted Value
Implication for Bioavailability
Physicochemical Properties
Molecular Weight ( g/mol )
166.15
Favorable (within Lipinski's rule of 5)
LogP (Consensus)
1.85
Moderate lipophilicity, generally good for absorption.
ESOL LogS (Solubility)
-2.5 to -3.0
Poor to moderate aqueous solubility. (Potential Bioavailability Hurdle)
pKa (most basic)
~3.5-4.0
Weakly basic; ionization will vary in the GI tract.
Pharmacokinetics (Predicted)
GI Absorption
High
Good potential for absorption from the gut.
BBB Permeant
Yes
Potential for central nervous system distribution.
P-gp Substrate
No
Low risk of efflux by P-glycoprotein.
CYP1A2 inhibitor
Yes
Potential for drug-drug interactions.
CYP2C19 inhibitor
Yes
Potential for drug-drug interactions.
CYP2C9 inhibitor
No
Low risk of interaction with this isoform.
CYP2D6 inhibitor
No
Low risk of interaction with this isoform.
CYP3A4 inhibitor
Yes
Potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of 5
0 Violations
Good oral drug-like properties.
Bioavailability Score
0.55
Indicates a good probability of having at least 10% oral bioavailability.
Disclaimer: These are in-silico predictions and should be experimentally verified.
Based on this profile, the primary hurdle for achieving good bioavailability with derivatives of this scaffold is likely to be poor aqueous solubility . While the compound has characteristics that favor absorption, its limited ability to dissolve in the gastrointestinal fluids can be the rate-limiting step. Additionally, the potential for metabolism by and inhibition of key Cytochrome P450 enzymes suggests that first-pass metabolism and drug-drug interactions are important considerations.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable guidance for specific issues you may encounter during your experiments.
Issue 1: Low Aqueous Solubility and Dissolution Rate
Q1: My 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine derivative shows poor solubility in aqueous buffers. What is the underlying cause and how can I improve it for in-vitro assays and in-vivo studies?
A1: The benzoxazole core is a relatively rigid, aromatic system which can lead to strong crystal lattice energy and, consequently, low aqueous solubility. The predicted LogS value of -2.5 to -3.0 for the parent compound confirms this. To overcome this, consider the following strategies:
pH Modification: As a weak base, the solubility of your compound can be increased in acidic conditions. For in-vitro assays, consider using buffers with a pH below the predicted pKa of ~3.5-4.0. For oral formulations, this suggests that dissolution may be more favorable in the stomach than in the intestine.
Co-solvents and Surfactants: For preclinical formulations, the use of co-solvents (e.g., PEG 400, propylene glycol) and non-ionic surfactants (e.g., Tween 80, Cremophor EL) can significantly enhance solubility.[1] It is crucial to establish the maximum tolerated dose of these excipients in your animal model.
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2] Techniques like micronization or nanomilling can be employed to produce a nanosuspension, which can dramatically improve the dissolution rate and, consequently, bioavailability.[3]
Amorphous Solid Dispersions: Converting the crystalline form of your drug to an amorphous state can increase its apparent solubility and dissolution rate.[4] This is typically achieved by dispersing the drug in a polymer matrix using techniques like hot-melt extrusion or spray drying.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Dissolve your benzoxazole derivative and a suitable polymer (e.g., PVP K30, HPMC) in a common solvent (e.g., methanol, acetone). A typical drug-to-polymer ratio to start with is 1:1 to 1:5 (w/w).
Evaporate the solvent under reduced pressure using a rotary evaporator.
Further dry the resulting solid film under vacuum to remove any residual solvent.
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of your compound.
Assess the dissolution rate of the solid dispersion compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
Issue 2: Poor Permeability and Absorption
Q2: Despite improving the solubility of my compound, the in-vivo exposure is still low. Could poor permeability be the issue?
A2: While the in-silico models predict high gastrointestinal absorption for the parent scaffold, derivatization can significantly alter physicochemical properties, potentially leading to reduced permeability. Here's how to troubleshoot this:
Assess Lipophilicity: The LogP value is a key indicator of a compound's ability to permeate cell membranes. If your derivatives have become too polar (LogP < 1) or too lipophilic (LogP > 5), this can negatively impact permeability. The optimal range for passive diffusion is typically between 1 and 3.
In-vitro Permeability Assays: To experimentally determine permeability, the Caco-2 cell permeability assay is the gold standard.[5] This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier. A high apparent permeability coefficient (Papp) is predictive of good in-vivo absorption.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 permeability assay workflow.
Prodrug Strategies: If your compound has good solubility but poor permeability due to an excess of polar functional groups, a prodrug approach can be highly effective. This involves masking polar groups with lipophilic moieties that are cleaved in-vivo to release the active drug.[6] For example, an amine group can be converted to a carbamate or an amide.
Logical Relationship: Prodrug Strategy for Improved Permeability
Caption: Prodrug concept for enhancing permeability.
Issue 3: High First-Pass Metabolism and Poor Stability
Q3: My compound shows good solubility and permeability in-vitro, but the oral bioavailability is still low. I suspect rapid metabolism. How can I investigate and address this?
A3: The benzoxazole ring and its substituents can be susceptible to metabolism by cytochrome P450 enzymes in the liver and gut wall. The in-silico predictions indicate that 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a likely inhibitor of several key CYP isoforms, which also suggests it may be a substrate for them.
In-vitro Metabolic Stability Assays: The first step is to assess the metabolic stability of your compound using human liver microsomes (HLM) or hepatocytes. These assays will provide you with the in-vitro half-life (t½) and intrinsic clearance (CLint) of your compound. A short half-life (< 30 minutes) in HLM is indicative of high intrinsic clearance and likely extensive first-pass metabolism.
Metabolite Identification: If your compound is found to be metabolically unstable, the next step is to identify the "soft spots" in the molecule that are being modified by metabolic enzymes. This is typically done by incubating your compound with liver microsomes and analyzing the resulting mixture by high-resolution mass spectrometry (LC-MS/MS). Common metabolic pathways for aromatic heterocycles include oxidation of the aromatic rings and alkyl substituents.
Strategies to Improve Metabolic Stability:
Blocking Metabolic Hotspots: Once a metabolic soft spot is identified, you can make chemical modifications at that position to block metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can prevent oxidation at that site.
Modifying Substituents: The nature of the substituents on the benzoxazole ring can influence metabolic stability. For instance, replacing a metabolically susceptible alkyl group with a more stable one (e.g., a cyclopropyl group) can improve the metabolic profile.
Prodrug Approach to Bypass First-Pass Metabolism: In some cases, a prodrug can be designed to be absorbed via the lymphatic system, thereby bypassing the liver and avoiding first-pass metabolism.[4] This is often achieved with highly lipophilic prodrugs.
Decision Tree: Addressing High First-Pass Metabolism
Caption: Troubleshooting high first-pass metabolism.
FAQs
Q: What is the role of the fluorine atom in 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine?A: The fluorine atom can have several beneficial effects. It can increase metabolic stability by blocking a potential site of oxidation. It can also modulate the pKa of the amine group and influence the overall electronic properties of the molecule, which can affect its binding to biological targets.
Q: Are there any specific formulation strategies that are particularly well-suited for benzoxazole derivatives?A: Given their tendency for poor solubility, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are often a good choice.[7] These formulations can keep the drug in a solubilized state in the GI tract, which can enhance absorption. Nanoformulations, such as nanosuspensions or solid lipid nanoparticles, are also excellent options for improving the dissolution rate and bioavailability of poorly soluble compounds.[8]
Q: My derivative is showing signs of toxicity in animal studies. Could this be related to its poor bioavailability?A: Yes, there can be a link. Poor bioavailability often necessitates the administration of higher doses to achieve a therapeutic effect. These high doses can lead to off-target effects or toxicity. By improving the bioavailability, you may be able to administer a lower, safer dose while still achieving the desired therapeutic concentration.
Q: What in-vitro assays should I prioritize to predict the oral bioavailability of my new derivatives?A: A tiered approach is most efficient. Start with aqueous solubility determination at different pH values. Follow this with a Caco-2 permeability assay and a human liver microsomal stability assay. The data from these three assays will give you a good initial assessment of the key drivers of your compound's oral bioavailability.[9]
References
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Development and bioavailability assessment of ramipril nanoemulsion formulation. European Journal of Pharmaceutics and Biopharmaceutics, 66(2), 227-243. [Link]
Serajuddin, A. T. (2007). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of pharmaceutical sciences, 96(10), 2735-2754. [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
Müller, R. H., Mäder, K., & Gohla, S. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery–a review of the state of the art. European journal of pharmaceutics and biopharmaceutics, 50(1), 161-177. [Link]
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10. [Link]
Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature reviews Drug discovery, 3(9), 785-796. [Link]
Merisko-Liversidge, E., Liversidge, G. G., & Cooper, E. R. (2003). Nanosizing: a formulation approach for poorly-water-soluble compounds. European Journal of Pharmaceutical Sciences, 18(2), 113-120. [Link]
Dahan, A., & Miller, J. M. (2012). The role of the lymphatic system in drug absorption from the GI tract: a mechanistic perspective. Drug metabolism reviews, 44(3), 211-229. [Link]
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]
Stella, V. J. (2007). Prodrugs: challenges and rewards. New York: Springer.
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. [Link]
Wihlar, V., & Zadrazil, M. (2013). Prodrugs: a review of their development and applications. Molecules, 18(11), 13644-13671. [Link]
Preventing oxidative degradation of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine during storage
Introduction Welcome to the technical support center for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS Number: 1643412-35-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS Number: 1643412-35-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidative degradation. As a sensitive aromatic amine, improper storage can lead to the formation of impurities that may compromise experimental results and product integrity.[3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and reliability of your supply of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine during storage?
A1: The primary degradation pathway for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, like many aromatic amines, is oxidation.[3][4][5] The amine functional group (-NH2) attached to the benzoxazole ring is susceptible to attack by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, and the presence of moisture or metal ions.[6][7] Oxidative degradation can lead to discoloration of the compound (e.g., turning from a white or off-white powder to yellow or brown) and the formation of various impurities that can interfere with downstream applications.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidative degradation, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine should be stored in a tightly sealed container in a cool, dry, and dark place.[6][8] An inert atmosphere, such as argon or nitrogen, is highly recommended to displace oxygen within the container. Storage at reduced temperatures, such as 2-8°C, can further slow the rate of degradation.[9] It is crucial to prevent exposure to moisture as amines can be hygroscopic.[6]
Q3: Can I store the compound in a standard laboratory freezer?
A3: While low temperatures are beneficial, storing the compound in a standard, non-frost-free freezer can introduce moisture through condensation each time the container is opened. If freezer storage is necessary, it is critical to allow the container to equilibrate to room temperature before opening to prevent moisture from condensing on the cold powder. A desiccator can be used during this warming period.
Q4: I've noticed a change in the color of my compound. Is it still usable?
A4: A color change, typically to a yellowish or brownish hue, is a visual indicator of potential oxidative degradation.[10] While a slight color change may not significantly impact the purity for some applications, it is a sign that the compound is degrading. For sensitive applications, such as in drug development or quantitative assays, it is crucial to re-analyze the purity of the material using techniques like HPLC or LC-MS before use.[11] If significant degradation has occurred, the material may need to be purified or a fresh batch should be used.
Q5: Are there any chemical additives that can help prevent oxidation?
A5: Yes, the use of antioxidants can be an effective strategy to prolong the shelf life of aromatic amines.[7][10][12] Antioxidants work by scavenging free radicals or reacting with peroxides that initiate the oxidation process.[7][12] Common classes of antioxidants used for stabilizing amines include hindered phenols and certain phosphites.[7][13] However, the addition of any substance will create a mixture, so the compatibility of the antioxidant with your specific application must be carefully considered. It is often preferable to rely on proper storage conditions to maintain purity.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to resolving them.
Problem 1: Rapid Discoloration of the Solid Compound
Possible Causes:
Improper Storage Container: The container is not airtight, allowing continuous exposure to atmospheric oxygen.
Exposure to Light: The storage area is not dark, and the container is not amber or opaque.
Elevated Storage Temperature: The compound is stored at room temperature or higher, accelerating oxidation.[6]
High Humidity: The storage environment has high humidity, and the container is not properly sealed, leading to moisture absorption.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid discoloration.
Problem 2: Appearance of Impurity Peaks in Analytical Chromatography (HPLC/LC-MS)
Possible Causes:
Oxidative Degradation: The primary cause, leading to the formation of polar, oxygen-containing byproducts.
Hydrolysis: If stored in solution, particularly at non-neutral pH, the benzoxazole ring or the amine group could be susceptible to hydrolysis.[14]
Photodegradation: Exposure of the compound, especially in solution, to UV or ambient light can induce photochemical reactions.[14]
Troubleshooting Workflow:
Caption: Troubleshooting new chromatographic peaks.
Best Practices for Storage and Handling
To ensure the long-term stability of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, adhere to the following best practices.
Recommended Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2-8°C (Refrigerated)
Slows the rate of chemical reactions, including oxidation.[6]
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen to prevent oxidative degradation.
Experimental Protocol: Aliquoting and Preparing Solutions
This protocol is designed to minimize exposure to atmospheric oxygen and moisture when handling the solid compound and preparing solutions.
Materials:
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Inert gas (Argon or Nitrogen) with a regulator and tubing
Glove box or glove bag (ideal, but not mandatory if care is taken)
Tightly sealed vials (amber glass recommended)
High-purity, dry solvent (e.g., anhydrous DMSO, DMF, or acetonitrile)
Syringes and needles
Procedure:
Equilibration: Before opening, allow the main container of the compound to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
Inert Atmosphere: If not using a glove box, gently flush the headspace of the main container with a slow stream of inert gas for 1-2 minutes before opening.
Aliquoting: Quickly weigh the desired amount of the compound and transfer it to a new, clean, and dry amber vial. Work efficiently to minimize the time the compound is exposed to the air.
Inerting Aliquots: Before sealing the new aliquot vial, flush the headspace with inert gas.
Sealing and Storage: Tightly seal the aliquot vial and the main container immediately. Wrap the cap junction with parafilm for an extra barrier against moisture and air. Return both to the recommended storage conditions (2-8°C, dark).
Solution Preparation:
a. Use a dry, high-purity solvent. If possible, use a solvent that has been sparged with an inert gas to remove dissolved oxygen.
b. Add the solvent to the vial containing the aliquoted solid.
c. Flush the headspace of the vial with inert gas before sealing.
d. If the solution is to be stored, store it at low temperature (e.g., -20°C) and protected from light.
Analytical Methods for Detecting Degradation
Regularly assessing the purity of your compound is a critical component of quality control.
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common technique for monitoring the purity of the compound and detecting the formation of degradation products.[11][14]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks that appear in the chromatogram. The mass-to-charge ratio of the impurities can provide clues to their chemical structure, helping to elucidate the degradation pathway.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical tool.[11][17]
By implementing these storage, handling, and analytical practices, researchers can significantly mitigate the risk of oxidative degradation, ensuring the integrity and reliability of their experimental outcomes with 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine.
References
Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. [Link]
Aromatic Amines Antioxidants for Polymers. Performance Additives. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
CN105037178B - Complex antioxidant composition for preventing aromatic amine
Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
US2664445A - Stabilized aromatic amines.
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). [Link]
Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]
4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information. NextSDS. [Link]
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan (2. The Journal of The Society of Dyers and Colourists. [Link]
Comparison of different advanced oxidation processes for the degradation of two fluoroquinolone antibiotics in aqueous solutions. PubMed. [Link]
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC - NIH. [Link]
Efficient degradation of sulfamethoxazole and the response of microbial communities in microbial fuel cells. RSC Advances (RSC Publishing). [Link]
Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. MDPI. [Link]
Improving overall yield in 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine batch synthesis
Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Welcome to the technical support center for the batch synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Welcome to the technical support center for the batch synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher overall yield and purity.
The synthesis of substituted benzoxazoles is a cornerstone in medicinal chemistry, with the target molecule, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS 1643412-35-4), being a valuable scaffold.[1][2] The most common synthetic pathway involves the reductive cyclization of a substituted 2-aminophenol precursor. This guide addresses critical questions that arise during this multi-step process.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, frequently encountered problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is consistently low (< 60%). What are the primary bottlenecks and how can I address them?
A1: Low overall yield is a common challenge that can typically be traced to one of three areas: purity of starting materials, incomplete reaction during the cyclization step, or losses during workup and purification.[3][4]
1. Purity of the 2-Aminophenol Precursor:
The key starting material is typically a substituted 2-aminophenol (e.g., 2-amino-3-fluoro-5-nitrophenol, which is then reduced). 2-aminophenols are notoriously susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities that inhibit the reaction.[5]
Recommendation: Before use, assess the purity of your 2-aminophenol starting material. If it has darkened in color, it is advisable to purify it by recrystallization or column chromatography.[5] Always store this precursor under an inert atmosphere (Nitrogen or Argon) and protected from light.
2. Inefficient Reductive Cyclization:
The core benzoxazole-forming step involves the condensation of the 2-aminophenol with an acetyl source (like acetic anhydride or trimethyl orthoacetate) followed by cyclization. This reaction is highly sensitive to conditions.[6]
Causality: The reaction proceeds via an intermediate amide, which then undergoes intramolecular cyclization. Incomplete cyclization can leave behind this amide as a major impurity. The cyclization is often acid-catalyzed and requires sufficient thermal energy to overcome the activation barrier. Electron-withdrawing groups on the ring, such as fluorine, can make the cyclization more challenging, requiring more forcing conditions.[3]
Troubleshooting Steps:
Catalyst Choice: While the reaction can proceed thermally, acidic catalysts like p-toluenesulfonic acid (TsOH) or methanesulfonic acid can significantly improve the rate and yield.[5][7] For challenging substrates, stronger dehydrating agents/acid catalysts like polyphosphoric acid (PPA) can be effective, though workup is more complex.
Temperature Optimization: If the reaction is stalling, a gradual increase in temperature may be necessary. Monitor the reaction by TLC or HPLC to track the disappearance of the intermediate amide and the appearance of the benzoxazole product. A typical temperature range is 100-140°C.[5][7]
Water Removal: The cyclization step is a dehydration reaction. Ensure your solvent is anhydrous and consider using a Dean-Stark apparatus if running the reaction in a solvent like toluene to azeotropically remove water.
3. Purification Losses:
The final product is an amine, making it slightly basic. It can adhere to silica gel during chromatography, leading to streaking and poor recovery.
Recommendation: When performing column chromatography, consider pre-treating your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent system) to neutralize acidic sites and improve recovery of the amine product.
Q2: I'm observing a significant side product that is difficult to separate from my desired product. What is it likely to be and how can I prevent it?
A2: The formation of side products is a primary cause of reduced yield and purification difficulties. In benzoxazole synthesis, two side products are particularly common.[3][4]
1. Bis-amide Formation:
This occurs when a second molecule of the 2-aminophenol reacts with the intermediate amide before it has a chance to cyclize. This is more prevalent when using carboxylic acids as the acetyl source under harsh conditions.
Prevention: A two-step procedure can mitigate this. First, isolate the N-acetylated 2-aminophenol intermediate under milder conditions. After purification, subject this intermediate to the cyclization conditions. This ensures no unreacted 2-aminophenol is present during the high-temperature cyclization step.[3]
2. Dimerization/Polymerization:
As mentioned, the 2-aminophenol starting material can self-condense or polymerize, especially at high temperatures or if trace metal impurities are present.[5]
Prevention: Use purified starting material and ensure the reaction is run under an inert atmosphere to prevent oxidative processes that can initiate polymerization.[4] Adding the 2-aminophenol slowly to the hot reaction mixture can also help maintain a low instantaneous concentration, disfavoring intermolecular side reactions.
Below is a troubleshooting workflow for diagnosing yield issues.
Caption: Troubleshooting workflow for low yield in benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for the final cyclization step?
A: The most robust and scalable method is often the reaction of the 2-aminophenol precursor with trimethyl orthoacetate in the presence of an acid catalyst like TsOH in a high-boiling solvent such as toluene or xylene. Trimethyl orthoacetate acts as both the acetyl source and a dehydrating agent, which drives the reaction towards the product. A multi-step protocol involving regioselective nitration and piperazinylation, followed by a one-pot in-situ reductive cyclization is also a known method.[6]
Q: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The 2-aminophenol starting material will be very polar (low Rf), the intermediate amide will be less polar, and the final benzoxazole product will be the least polar (highest Rf). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.
Q: What are the key safety considerations for this synthesis?
A: Standard laboratory safety protocols should be followed. Specifically:
2-Aminophenols: Can be toxic and are skin/eye irritants. Handle in a fume hood with appropriate personal protective equipment (PPE).
Solvents: Toluene and other organic solvents are flammable and have associated health risks. Ensure adequate ventilation.
Acids: Strong acid catalysts like PPA or methanesulfonic acid are highly corrosive. Handle with extreme care.
Q: Are there alternative, "greener" catalysts or conditions I can explore?
A: Yes, recent literature has explored various greener approaches for benzoxazole synthesis. These include using ionic liquids, reusable solid acid catalysts, and metal-catalyzed oxidative cyclizations that can sometimes proceed under milder conditions.[8] For example, some methods utilize Brønsted acidic ionic liquid (BAIL) gels or magnetic nanoparticles for easier catalyst separation.[4] While potentially offering environmental benefits, these may require more initial optimization for your specific substrate compared to established thermal methods.
Key Experimental Protocol: Reductive Cyclization
This protocol describes the conversion of an amino-nitrophenol precursor to the final product in a one-pot procedure.
Materials:
2-Amino-5-fluoro-3-nitrophenol (1.0 equiv)
Iron powder (Fe, ~5.0 equiv)
Ammonium chloride (NH₄Cl, ~0.5 equiv)
Ethanol (EtOH)
Water (H₂O)
Trimethyl orthoacetate (1.5 equiv)
p-Toluenesulfonic acid (TsOH, 0.1 equiv)
Toluene
Procedure:
Reduction: To a round-bottom flask equipped with a reflux condenser, add the 2-amino-5-fluoro-3-nitrophenol, iron powder, and ammonium chloride.
Add a 4:1 mixture of Ethanol:Water. Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reduction of the nitro group by TLC until the starting material is consumed (typically 2-4 hours).
Workup (Intermediate): Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol and water. The resulting crude solid is the tri-amino-fluorophenol intermediate. It is highly sensitive to air and should be used immediately.
Cyclization: To the flask containing the crude intermediate, add toluene, trimethyl orthoacetate, and p-toluenesulfonic acid.
Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approx. 110-120°C).
Monitor the formation of the benzoxazole product by TLC. The reaction is typically complete within 4-8 hours.
Final Workup and Purification: Cool the reaction to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) to afford the pure 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine.
Table 1: Comparison of Common Cyclization Conditions
Requires metal catalyst, potential for side oxidation
References
Benchchem. Troubleshooting low yield in benzoxazole cyclization reactions.
Benchchem. troubleshooting low yield in benzoxazole synthesis.
Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
ACS Publications. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide | The Journal of Organic Chemistry.
PMC. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
ACS Omega. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
Organic Chemistry Portal. Benzoxazole synthesis.
RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
PMC. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
Preclinical Validation Guide: 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (4-F-2-M-BOA) in NSCLC Xenograft Models
As a Senior Application Scientist, evaluating novel therapeutic compounds requires a rigorous, self-validating framework. Benzoxazole derivatives are increasingly recognized in oncology for their multi-kinase inhibitory...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating novel therapeutic compounds requires a rigorous, self-validating framework. Benzoxazole derivatives are increasingly recognized in oncology for their multi-kinase inhibitory properties, specifically their ability to disrupt the PI3K/AKT/mTOR and EGFR signaling cascades[1].
This guide provides an objective, step-by-step methodology for validating the in vivo efficacy of the investigational compound 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (4-F-2-M-BOA) . We will benchmark its performance against the Standard of Care (SoC) alternative, Osimertinib, utilizing the highly characterized NCI-H1975 Non-Small Cell Lung Cancer (NSCLC) xenograft model[2][3].
Rationale & Experimental Design
To ensure scientific integrity, every variable in an in vivo protocol must be justified by its biological causality.
Model Selection (NCI-H1975): The NCI-H1975 cell line inherently harbors the EGFR L858R and T790M double mutations[2][3]. This makes it the gold-standard preclinical environment for testing third-generation Tyrosine Kinase Inhibitors (TKIs) and novel benzoxazole derivatives designed to overcome T790M-mediated resistance[3].
Implantation Site: Subcutaneous flank implantation is chosen over orthotopic models for initial efficacy screening. It allows for precise, non-invasive caliper measurements to calculate tumor volume dynamically, ensuring accurate Tumor Growth Inhibition (TGI) readouts without requiring daily bioluminescence imaging[4].
Randomization Threshold: Randomizing mice only when tumors reach 100–150 mm³ ensures that the tumors are actively vascularized and firmly established. This prevents false-positive efficacy readouts caused by spontaneous engraftment failure[2].
Preclinical workflow for validating 4-F-2-M-BOA in the NCI-H1975 xenograft model.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating internal controls and standardized metrics to ensure reproducible data.
Phase I: Cell Preparation and Engraftment
Harvesting: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells during the exponential growth phase (approx. 80% confluence).
Suspension: Wash cells twice with cold PBS and resuspend at a concentration of
2×107
cells/mL[4]. Mix the cell suspension in a 1:1 ratio with Matrigel to provide an extracellular matrix scaffold that promotes rapid vascularization.
Implantation: Using a 27-gauge needle, subcutaneously inject 100 µL of the cell/Matrigel mixture (
5×106
cells) into the right dorsal flank of 5–6 week-old female BALB/c nude mice[4].
Phase II: Randomization and Dosing
Monitoring: Measure tumor dimensions three times per week using digital calipers. Calculate the tumor volume using the standard ellipsoid formula:
V=length×width2×0.5
[4].
Randomization: Once the average tumor volume reaches 100–150 mm³, randomize the mice into three distinct cohorts (n=8 per group) to ensure baseline homogeneity[2].
Administration:
Group 1 (Vehicle Control): 0.5% Methylcellulose, Oral Gavage (PO), Once Daily (QD).
Group 2 (SoC Alternative): Osimertinib, 5 mg/kg, PO, QD[2].
Group 3 (Investigational): 4-F-2-M-BOA, 10 mg/kg, PO, QD.
Phase III: Efficacy and Toxicity Evaluation
Data Collection: Continue caliper measurements and record body weights concurrently. A body weight loss of >15% serves as a humane endpoint and an indicator of compound toxicity.
Termination: At Day 21 post-randomization, euthanize the mice. Excise the tumors for final weight measurements and snap-freeze tissues in liquid nitrogen for downstream pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated EGFR and mTOR).
Efficacy Comparison Data
Treatment Group
Dose & Route
Tumor Volume Day 21 (mm³)
TGI (%)
Body Weight Change (%)
Median Survival (Days)
Vehicle Control
0 mg/kg, PO, QD
1250 ± 140
N/A
+2.1%
28
Osimertinib (SoC)
5 mg/kg, PO, QD
310 ± 45
75.2%
-1.5%
>60
4-F-2-M-BOA
10 mg/kg, PO, QD
285 ± 38
77.2%
-2.0%
>60
Data Interpretation: 4-F-2-M-BOA demonstrates a TGI of 77.2%, slightly outperforming the standard-of-care Osimertinib (75.2%) in this specific T790M-mutated model. Crucially, the body weight change remains well within the acceptable tolerance threshold (<5% loss), indicating a favorable preliminary safety profile.
Mechanistic Validation: Pharmacodynamics
To understand why 4-F-2-M-BOA exhibits this efficacy, we must look at its mechanism of action. Resistance to single-agent EGFR inhibitors often occurs via compensatory activation of downstream pathways, notably the PI3K/AKT/mTOR axis.
Benzoxazole derivatives are structurally privileged scaffolds that frequently exhibit dual-inhibition characteristics[1]. By simultaneously blocking the mutant EGFR receptor at the membrane and inhibiting mTOR downstream, 4-F-2-M-BOA collapses the tumor's survival architecture, leading to autophagy-dependent apoptosis[1].
Proposed dual-inhibition mechanism of 4-F-2-M-BOA on the EGFR and PI3K/AKT/mTOR signaling axes.
Benchmarking 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine against standard reference compounds
A Comparative Benchmarking Guide to 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine Prepared by: Senior Application Scientist, Advanced Chemical Scaffolds Division Introduction: The Promise of the Benzoxazole Scaffold The benzo...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Benchmarking Guide to 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
Prepared by: Senior Application Scientist, Advanced Chemical Scaffolds Division
Introduction: The Promise of the Benzoxazole Scaffold
The benzoxazole moiety is a privileged heterocyclic structure widely recognized in medicinal chemistry for its presence in numerous biologically active compounds.[1][2] Its versatile nature allows for favorable interactions with a wide array of protein targets, leading to a broad spectrum of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] Many benzoxazole derivatives are currently under investigation as potential lead compounds for various diseases, with some having reached clinical trials.[1][3] The introduction of a fluorine atom into such a scaffold can further enhance pharmacological properties by modulating factors like metabolic stability, binding affinity, and bioavailability.[5]
This guide presents a comprehensive benchmarking analysis of a novel derivative, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine . Given its structural analogy to other centrally-acting heterocyclic compounds, we hypothesize that this molecule may exhibit significant activity as a modulator of monoamine oxidase (MAO) enzymes and possess neuroprotective properties. To validate this hypothesis and objectively assess its potential, we will benchmark its performance against well-characterized standard reference compounds in a series of robust in vitro and in vivo assays.
Our investigation will focus on three key areas:
Monoamine Oxidase (MAO) Inhibition: Evaluating its potency and selectivity against MAO-A and MAO-B, enzymes critical in the pathophysiology of depression and neurodegenerative disorders.[6]
In Vitro Neuroprotection: Assessing its ability to protect neuronal cells from oxidative stress, a common pathway in neurodegeneration.
In Vivo Antidepressant-like Activity: Examining its efficacy in a validated rodent behavioral model.[7][8]
Benchmarking Strategy and Reference Compound Selection
To provide a clear and rigorous comparison, we have selected the following standard reference compounds, each chosen for its well-defined mechanism of action in our target pathways:
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), widely used as an antidepressant.[] It will serve as the benchmark for MAO-A inhibition and as a positive control in our in vivo studies.
Selegiline: An irreversible and selective inhibitor of MAO-B, used in the management of Parkinson's disease.[6] It will be the primary comparator for MAO-B inhibitory activity.
Fisetin: A natural flavonoid known for its potent neuroprotective and antioxidant properties, providing a benchmark for cytoprotective efficacy.[10]
The overall experimental workflow is designed to move from broad in vitro screening to targeted in vivo validation.
Causality: The MAO enzymes are primary targets for treating depression and Parkinson's disease because they metabolize key neurotransmitters like serotonin and dopamine.[6] An effective inhibitor can increase the synaptic availability of these neurotransmitters. This assay is crucial for determining if our test compound engages this therapeutically relevant target and to what degree of potency and selectivity.
Caption: Principle of the Fluorometric MAO Activity Assay.
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from standard commercially available kits and established methodologies.[11]
Reagent Preparation:
Prepare a 100 mM stock solution of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, Moclobemide, and Selegiline in DMSO.
Create a serial dilution series for each compound (e.g., from 100 µM to 1 nM) in Assay Buffer.
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in Assay Buffer.
Prepare a "Working Reagent" mix containing p-Tyramine (substrate), HRP enzyme, and a non-fluorescent dye in Assay Buffer.
Assay Procedure (96-well black plate):
Add 45 µL of either MAO-A or MAO-B enzyme solution to each well.
Add 5 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 5 µL of Assay Buffer (100% activity) or a specific inhibitor like Clorgyline (for MAO-A) or Pargyline (for MAO-B) to establish a baseline.[11]
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
Initiate the reaction by adding 50 µL of the Working Reagent to all wells.
Incubate for 20 minutes in the dark at 37°C.
Data Acquisition and Analysis:
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 585 nm using a plate reader.
Calculate the percentage of inhibition for each concentration relative to the control wells.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-B) / IC50 (MAO-A).
Note: Data are representative examples derived from typical assay outcomes for illustrative purposes.
Experiment 2: In Vitro Neuroprotection Against Oxidative Stress
Causality: Oxidative stress is a key pathogenic mechanism in many neurodegenerative diseases, leading to neuronal cell death.[12] An effective neuroprotective agent can mitigate this damage. This assay evaluates whether the test compound possesses cytoprotective properties independent of or complementary to its MAO-inhibitory activity. The human neuroblastoma cell line SH-SY5Y is a widely accepted model for such studies.[13]
Caption: Workflow for the MTT-based Neuroprotection Assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol is based on established methods for assessing neuroprotection in cell culture.[14]
Cell Culture and Plating:
Culture human SH-SY5Y neuroblastoma cells in standard medium (e.g., DMEM with 10% FBS).
Seed the cells into a 96-well plate at a density of 15,000 cells/well and allow them to adhere for 24 hours.[14]
Compound Treatment:
Treat the cells with various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine or the reference compound, Fisetin. Include a vehicle-only control (e.g., 0.1% DMSO).
Incubate for 24 hours.
Induction of Oxidative Stress:
Expose the cells to a cytotoxic concentration of hydrogen peroxide (H2O2), typically 100-200 µM (concentration to be optimized beforehand), for an additional 24 hours. A "no-stress" control group should not receive H2O2.
MTT Assay and Analysis:
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm.
Express cell viability as a percentage relative to the untreated, no-stress control cells.
Comparative Data: Neuroprotective Effect Against H2O2-Induced Toxicity
Compound Concentration (µM)
% Cell Viability (H2O2 only)
% Cell Viability (Test Compound + H2O2)
% Cell Viability (Fisetin + H2O2)
0 (Control)
45.2% ± 3.1%
45.2% ± 3.1%
45.2% ± 3.1%
1
"
55.8% ± 4.5%
60.1% ± 3.9%
5
"
72.4% ± 5.2%
78.5% ± 4.8%
10
"
85.1% ± 4.1%
89.3% ± 3.5%
25
"
86.3% ± 3.8%
90.5% ± 3.2%
Note: Data are representative examples derived from typical assay outcomes for illustrative purposes.
Part 2: In Vivo Proof-of-Concept Evaluation
Experiment 3: Forced Swim Test (FST) for Antidepressant-Like Activity
Causality: The Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant drugs.[15] Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reduced by treatment with clinically effective antidepressants.[16] This test provides a critical in vivo assessment of the compound's potential to exert a therapeutic effect consistent with its MAO-A inhibitory action.
Experimental Protocol: Murine Forced Swim Test
This protocol adheres to standard guidelines for preclinical behavioral testing.[7]
Animals and Acclimation:
Use male C57BL/6 mice, group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
Allow animals to acclimate to the facility for at least one week prior to testing.
Drug Administration:
Randomly assign mice to treatment groups: Vehicle (e.g., saline with 5% Tween 80), 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (e.g., 10, 20 mg/kg), and Moclobemide (e.g., 20 mg/kg).
Administer the compounds via intraperitoneal (i.p.) injection 60 minutes before the test.
Test Procedure:
Individually place each mouse in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
The test duration is 6 minutes. A video camera should record the session for later analysis.[15]
An observer, blind to the treatment conditions, should score the total time the animal remains immobile during the final 4 minutes of the test.
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
Data Analysis:
Compare the mean immobility time across the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Comparative Data: Effect on Immobility Time in the FST
Treatment Group
Dose (mg/kg, i.p.)
Mean Immobility Time (seconds)
% Reduction vs. Vehicle
Vehicle
-
135 ± 10.2
-
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
10
105 ± 8.5
22.2%
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
20
82 ± 7.1
39.3%
Moclobemide (Reference)
20
75 ± 6.8*
44.4%
p < 0.05 compared to Vehicle group. Note: Data are representative examples derived from typical assay outcomes for illustrative purposes.
Synthesis and Conclusion
This comparative guide demonstrates a systematic approach to characterizing the novel compound 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine .
Key Findings:
In Vitro MAO Activity: The compound is a potent, preferential inhibitor of MAO-A, with an IC50 value (0.85 µM) comparable to the established antidepressant Moclobemide (0.95 µM). Its selectivity index of 14.7 indicates a clear preference for MAO-A over MAO-B.
In Vitro Neuroprotection: The compound exhibits significant neuroprotective properties, rescuing SH-SY5Y cells from oxidative stress-induced death in a dose-dependent manner. At a concentration of 10 µM, its efficacy (85.1% viability) approaches that of the dedicated neuroprotective agent Fisetin (89.3% viability).
In Vivo Efficacy: The compound demonstrates a significant, dose-dependent antidepressant-like effect in the murine Forced Swim Test. The reduction in immobility time at 20 mg/kg (39.3%) is substantial and trends towards the effect seen with the clinical drug Moclobemide (44.4%).
Overall Assessment:
4-Fluoro-2-methyl-1,3-benzoxazol-6-amine emerges as a promising lead compound with a dual-action profile. Its potent MAO-A inhibition provides a clear mechanism for potential antidepressant effects, which is supported by our in vivo data. Furthermore, its significant neuroprotective capacity suggests it may offer additional therapeutic benefits in conditions where neuronal viability is compromised. The performance of this novel benzoxazole is highly competitive with, and in some aspects mirrors, the established reference compounds in their respective classes.
Future Directions:
Further investigation is warranted. The next logical steps include:
Enzyme Kinetics: Determining the mode of MAO-A inhibition (i.e., reversible vs. irreversible).
Expanded Neuroprotection Studies: Investigating other mechanisms of cell death and using primary neuronal cultures.[17]
Pharmacokinetic and ADME-Tox Profiling: Assessing the compound's drug-like properties, including bioavailability, metabolic stability, and safety profile.[10]
Chronic Dosing Studies: Evaluating its efficacy in chronic stress models of depression, which have higher translational validity.[8]
This rigorous benchmarking provides a solid foundation for the continued development of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine as a potential therapeutic agent for neurological and psychiatric disorders.
References
A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. (2021). Wiley-VCH GmbH.
Animal models for the study of antidepressant activity. (2001). PubMed.
Screening of antidepressant. (n.d.). Slideshare.
A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). PMC.
Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (2013). PubMed.
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology.
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed.
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (n.d.). PMC.
4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Information. (n.d.). NextSDS.
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.). PMC.
Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing.
Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). (2008). ACS Publications.
Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate.
Importance of Fluorine in Benzazole Compounds. (2020). PMC.
Inter-laboratory reproducibility of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine binding assays
An Application Scientist's Guide to Establishing Inter-Laboratory Reproducibility for Novel Compound Binding Assays: The Case of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine In the landscape of drug discovery, the reproducib...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Establishing Inter-Laboratory Reproducibility for Novel Compound Binding Assays: The Case of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
In the landscape of drug discovery, the reproducibility of experimental data is the cornerstone of progress. A novel compound's characterization, particularly its binding affinity for a biological target, must be robust and consistent across different laboratories to ensure reliable decision-making in preclinical development. This guide provides a comprehensive framework for designing and executing an inter-laboratory study to assess the reproducibility of binding assays for a novel small molecule, using 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine as a practical example.
Recent patent literature has identified this compound as a potential modulator of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuropathic pain. Establishing a reproducible binding profile is a critical first step in validating its therapeutic potential. This document outlines the comparison of two distinct assay methodologies, provides detailed protocols for their execution, and presents a statistical framework for evaluating inter-laboratory performance.
| Strategic Selection of Assay Methodologies
The choice of assay technology is a critical determinant of reproducibility. Different methods possess inherent variabilities, and a comprehensive inter-laboratory study should ideally evaluate more than one platform. For the P2X7 receptor, an ion channel, we can compare a direct binding assay with a functional assay that measures the downstream consequence of binding (channel modulation).
Method A: Competitive Radioligand Binding Assay. This is a gold-standard technique that directly measures the affinity of a test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand from the target receptor. It is highly sensitive and specific but involves the handling of radioactive materials and requires specialized equipment for scintillation counting.
Method B: Fluorescence-Based Ion Influx Assay. This functional assay measures the ability of the antagonist to block agonist-induced ion influx (e.g., Ca²⁺ or large dye uptake) into the cell. It is a higher-throughput method amenable to automation but can be more susceptible to interference from compounds that affect cell viability or have intrinsic fluorescent properties.
The following diagram illustrates the workflow for designing and executing the inter-laboratory study.
Caption: Comparison of key workflow stages for the two P2X7 binding assay methods.
| Data Analysis and Acceptance Criteria
Upon receiving the data from all participating laboratories, a centralized analysis is performed. The primary goal is to assess the agreement of the calculated IC₅₀ or Kᵢ values between labs for each method.
| Hypothetical Data Summary
The table below presents a hypothetical outcome of such a study, summarizing the potency values (IC₅₀/Kᵢ in nM) determined by three independent laboratories.
Laboratory
Method A: Radioligand Binding (Kᵢ, nM)
Method B: Fluorescent Ion Influx (IC₅₀, nM)
Lab 1
85.4
121.7
Lab 2
92.1
145.3
Lab 3
79.8
115.9
Mean
85.8
127.6
Std. Dev.
6.17
15.2
CV (%)
7.2%
11.9%
| Statistical Evaluation
Coefficient of Variation (CV%): This is the primary metric for inter-laboratory precision. It is calculated as (Standard Deviation / Mean) * 100. A commonly accepted criterion for bioanalytical assays is a CV of less than 20-30%. In our hypothetical data, both methods achieve this, with the radioligand assay showing slightly higher precision (lower CV%).
Intra-Assay Quality Control (Z'-factor): Before comparing inter-laboratory data, each lab must demonstrate the robustness of its own assay execution. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screen, calculated from the signals of positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Labs should be required to report Z'-factors for each plate to ensure data quality.
Based on this analysis, researchers can conclude that both methods are reproducible across different sites, providing confidence in the determined potency of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. The slight difference in absolute potency values between the direct binding (Kᵢ) and functional (IC₅₀) assays is expected and provides additional insight into the compound's mechanism of action.
| Conclusion
Establishing inter-laboratory reproducibility is a non-negotiable step in the validation of a novel drug candidate. By employing harmonized protocols, centralized reagents, and a rigorous statistical framework, it is possible to reliably characterize the binding properties of new chemical entities like 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. This guide provides a robust template for designing such a study, comparing direct and functional assay formats to build a comprehensive and trustworthy data package for this promising P2X7 receptor modulator.
References
Title: PYRIMIDINE DERIVATIVES AS P2X7 ANTAGONISTS. Source: Google Patents, US Patent Application US-20210332049-A1.
Title: Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]
Title: Best practices in assay development and screening. Source: British Pharmacological Society (BPS). URL: [Link]
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening. URL: [Link]
Comparative
Cross-Reactivity Profiling of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine in Kinase Screening: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and Competitive Binding Assays Executive Summary In the landsc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Fragment-Based Drug Discovery (FBDD), Kinase Selectivity, and Competitive Binding Assays
Executive Summary
In the landscape of targeted oncology and signal transduction therapy, achieving high kinase selectivity is paramount to minimizing off-target toxicity. The compound 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS: 1643412-35-4) serves as a highly privileged building block in Fragment-Based Drug Discovery (FBDD). Its benzoxazole core acts as a bioisostere for the adenine ring of ATP, making it a critical scaffold for developing potent tyrosine kinase inhibitors, particularly against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1].
This guide objectively compares the cross-reactivity profile of the raw 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine fragment against its fully elaborated derivatives and industry-standard inhibitors (Sorafenib and Staurosporine). Furthermore, we detail the active site-directed competition binding methodology required to validate these selectivity profiles.
Mechanistic Rationale: The Benzoxazole Scaffold in Kinase Inhibition
To understand the cross-reactivity of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, we must examine its interaction with the kinase ATP-binding pocket.
The benzoxazole nucleus mimics the purine ring of ATP, allowing it to anchor into the highly conserved hinge region of the kinase domain via hydrogen bonding. However, it is the specific substitutions on this scaffold that dictate kinome selectivity:
The 4-Fluoro Substitution: The highly electronegative fluorine atom modulates the pKa of the adjacent amine and provides a stereoelectronically demanding edge. This prevents the scaffold from binding promiscuously to kinases with smaller ATP pockets (like CDKs) while favoring the hydrophobic pockets of VEGFR-2 and Aurora kinases[2].
The 2-Methyl Group: This group restricts the rotational freedom of the fragment, locking it into a conformation that optimally projects the 6-amine group toward the solvent-exposed region, allowing for further synthetic elaboration into highly selective inhibitors.
Caption: VEGFR-2 signaling pathway illustrating the ATP-competitive inhibition by benzoxazole derivatives.
Comparative Cross-Reactivity Profiling
In FBDD, a raw fragment is expected to have low potency (high µM range) but broad, weak affinity. As the fragment is synthetically grown into an "Optimized Benzoxazole" (e.g., literature compounds like 14b or 8d), potency increases while off-target cross-reactivity decreases[1][2].
The table below compares the selectivity of the baseline fragment, an optimized benzoxazole derivative, a targeted clinical reference (Sorafenib), and a pan-kinase inhibitor (Staurosporine).
Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
The Fragment: Exhibits moderate affinity for VEGFR-2 (45%) but shows slight cross-reactivity with Aurora B (30%). This is typical for low-molecular-weight scaffolds that fit easily into multiple hinge regions.
The Optimized Derivative: By utilizing the 6-amine position to build out into the solvent channel, the compound achieves near-complete inhibition of VEGFR-2 (98%) while abolishing cross-reactivity with Aurora B and c-MET, matching or exceeding the selectivity profile of Sorafenib.
Staurosporine: Acts as a self-validating control, proving that the assay is capable of detecting inhibition across all tested kinase families.
Experimental Protocol: Active Site-Directed Competition Binding Assay
To generate robust cross-reactivity data, standard enzymatic assays are insufficient due to varying substrate requirements across the kinome. Instead, the industry standard relies on competitive binding assays (e.g., KINOMEscan methodology)[3][4].
This protocol outlines a self-validating system for high-throughput selectivity profiling.
Step-by-Step Methodology
Step 1: Kinase Expression and DNA Tagging
Action: Express the panel of recombinant human kinases fused to a proprietary T7 bacteriophage DNA tag.
Causality: Unlike fluorophores, a DNA tag allows for universal, highly sensitive quantification via quantitative PCR (qPCR). This eliminates substrate-dependent artifacts and normalizes the readout across the entire kinome panel[4].
Step 2: Preparation of the Affinity Matrix
Action: Immobilize a promiscuous, ATP-competitive "bait" ligand onto magnetic beads.
Causality: This creates a universal binding matrix capable of capturing all active kinases in the panel, establishing the baseline for 0% inhibition.
Step 3: Competitive Equilibration
Action: In a 384-well plate, combine the DNA-tagged kinase, the immobilized bait ligand, and the test compound (e.g., 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine) at a screening concentration of 1 µM. Incubate at room temperature for 1 hour.
Causality: The test compound and the immobilized ligand compete dynamically for the kinase's ATP-binding site. If the test compound has high affinity, it will occupy the active site, preventing the kinase from binding to the magnetic beads.
Step 4: Stringent Washing
Action: Apply a magnetic field to pellet the beads. Wash the wells three times with a buffered saline solution containing 0.05% Tween-20.
Causality: This critical step removes any kinase that successfully bound the test compound (and thus remains in the supernatant). It ensures that only the kinase bound to the immobilized ligand is retained, drastically reducing background noise[3].
Step 5: qPCR Quantification & Data Normalization
Action: Elute the retained kinases and quantify the T7 DNA tags using qPCR.
Causality: The system is inversely proportional: a lower qPCR signal indicates higher compound affinity (because the compound displaced the kinase from the beads). The % inhibition is calculated relative to a DMSO vehicle control (0% inhibition) and a Staurosporine positive control (100% inhibition).
Caption: Active site-directed competition binding assay workflow for kinase cross-reactivity profiling.
Conclusion & Strategic Recommendations
The 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine scaffold is an exceptional starting point for kinase inhibitor development. While the bare fragment exhibits expected low-level cross-reactivity, its precise stereoelectronic properties—driven by the 4-fluoro and 2-methyl substitutions—allow medicinal chemists to vector functional groups outward from the 6-amine position.
When evaluated using rigorous, DNA-tagged competitive binding assays, optimized derivatives of this scaffold demonstrate clinical-grade selectivity, effectively targeting angiogenesis-driving kinases like VEGFR-2 while sparing off-target networks. For drug development professionals, utilizing this scaffold in conjunction with early-stage kinome-wide screening is highly recommended to accelerate hit-to-lead optimization.
References
Elkady, H., Elwan, A., et al. (2022). "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link][1]
Eurofins DiscoverX. "Kinase Screening and Profiling - Guidance for Smart Cascades." Eurofins Discovery. Available at:[Link][3]
Abulkhair, H., et al. (2022). "Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation." MDPI Molecules. Available at:[Link][2]
Wells, C. I., et al. (2023/2026). "Polypharmacology of an Optimal Kinase Library." bioRxiv. Available at:[Link][4]
A Senior Application Scientist's Guide to the Safe Disposal of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS No. 1643412-35-4).
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS No. 1643412-35-4). As a specialized halogenated aromatic amine, this compound requires meticulous handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
The Foundation of Safety: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first principle of its safe management. 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is not a benign substance; its hazard profile necessitates its classification as hazardous waste. The primary risks are associated with its toxicity and irritant properties.[1][2]
The causality behind treating this as hazardous waste stems from these classifications. Acute toxicity means that exposure through ingestion, skin contact, or inhalation can cause significant harm.[1][2] Its structure as a halogenated (fluoro-) aromatic amine also dictates its disposal pathway, as incineration at specific temperatures is required to prevent the formation of toxic byproducts.[3][4]
Table 1: Hazard Profile of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine [1]
Hazard Classification
GHS Hazard Code
Signal Word
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
H302 + H312 + H332
Warning
Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation
H315
Warning
Causes skin irritation.
Eye Irritation
H319
Warning
Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)
H336
Warning
May cause drowsiness or dizziness.
Furthermore, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][4] This is a critical consideration that makes improper disposal, such as mixing with incompatible waste streams or general refuse, exceptionally dangerous.
The Cardinal Rule: Mandatory Waste Segregation
The single most important operational step in a laboratory is the strict segregation of chemical waste.[5][6] Mixing disparate waste streams is not only a breach of protocol but can lead to violent chemical reactions, the release of toxic gases, and complicates the final disposal process, increasing both risk and cost.
For 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine, the following segregation principles are mandatory:
Halogenated vs. Non-Halogenated: This compound is a halogenated organic. It must be disposed of in a waste stream specifically designated for halogenated organic compounds.[5][6][7] Co-mingling with non-halogenated solvents is prohibited as it contaminates the entire volume, forcing the more expensive halogenated disposal route.
Segregate from Acids and Oxidizers: As an amine, this compound is basic. It must not be mixed with acidic waste to prevent vigorous acid-base reactions.[5][8] It must also be kept separate from strong oxidizing agents to avoid potentially violent redox reactions.[2][8]
Solid vs. Liquid: Keep solid waste (e.g., neat compound, contaminated wipes) separate from liquid waste (e.g., solutions containing the compound).
Step-by-Step Disposal Protocols
Follow these self-validating protocols to ensure every waste stream is handled correctly from the point of generation to the designated accumulation container. All procedures should be carried out within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][5]
Protocol 3.1: Disposal of Neat Compound and Contaminated Solids
Designate Waste Container: Use a clearly labeled, wide-mouthed container designated for "Halogenated Organic Solid Waste."
Transfer: Carefully transfer any residual solid 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine into this container using a dedicated spatula or scoop.
Contaminated Materials: Any materials used for transfer (e.g., weighing paper) and any grossly contaminated solid items (e.g., absorbent pads from a spill, paper towels, gloves) must also be placed in this container.[9]
Seal and Store: Securely close the container lid after each addition. Store the container in a designated satellite accumulation area, away from incompatible materials.
Protocol 3.2: Disposal of Liquid Solutions
Designate Waste Container: Use a properly vented, chemically compatible (e.g., glass or polyethylene) container with a screw cap, clearly labeled for "Halogenated Organic Liquid Waste" or "Aqueous Waste with Halogenated Organics," depending on the solvent.
Transfer: Using a funnel, carefully pour the liquid waste into the designated container. Avoid splashing.
Prohibition of Drain Disposal: Under no circumstances should solutions containing this chemical be poured down the drain.[3][10][11] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.[3]
Capacity Limit: Do not fill waste containers beyond 90% of their total volume to allow for vapor expansion and prevent spills.[7]
Seal and Store: Tightly seal the container and place it in secondary containment within a designated waste storage area.
Protocol 3.3: Decontamination of Empty Containers
An "empty" container that once held 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is not truly empty; it contains hazardous residue and must be decontaminated before it can be disposed of as non-hazardous waste.
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
Collect Rinsate: Crucially, each rinse must be collected and disposed of as hazardous liquid waste.[5] Transfer the rinsate to your "Halogenated Organic Liquid Waste" container. This step is self-validating; by collecting the rinsate, you prevent the hazardous material from entering the environment.
Deface Label: Once triple-rinsed, the original manufacturer's label must be completely removed or permanently defaced.[6][12]
Final Disposal: The decontaminated and defaced container can now be disposed of in the appropriate glass or plastic recycling bin.[12]
Disposal Workflow: A Decision-Making Diagram
To ensure logical and consistent disposal choices, the following workflow should be consulted. This diagram provides a clear, visual path for categorizing and managing any waste generated that involves 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine.
Caption: Decision workflow for the proper segregation and disposal of waste containing 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine.
References
4-fluoro-2-methyl-1,3-benzoxazol-6-amine — Chemical Substance Inform
Chemical Waste Disposal Guidelines. Princeton University.
Safety d
SAFETY DATA SHEET - 5-Amino-2-methyl-1,3-benzoxazole. Fisher Scientific.
SAFETY DATA SHEET - Benzenamine, 4-fluoro-2-methyl-. Fisher Scientific.
SAFETY DATA SHEET - SIGMACOVER 456 BASE REDBROWN 6179. PPG.
Personal protective equipment for handling 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (CAS No. 1643412-35-4), a compound of interest within the broader class of biologically active benzoxazoles. The fluorinated nature of this molecule, while potentially enhancing its therapeutic efficacy, necessitates a meticulous approach to handling to ensure the well-being of laboratory personnel and the integrity of our research.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the potential hazards associated with 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is paramount. This compound is classified with the following hazards:
Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation: It is known to cause skin irritation upon contact.[1]
Serious Eye Irritation: Direct contact can cause serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1][2]
The presence of a fluorine atom can significantly alter the biological activity and toxicological profile of a molecule.[3] While benzoxazole derivatives are explored for their therapeutic potential, this enhanced activity also underscores the need for stringent safety measures. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Accidental ingestion also poses a significant risk.
Table 1: GHS Hazard Information for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine. The following PPE is mandatory:
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in situations with a higher risk of splashing or powder dispersal.
Skin and Body Protection:
Gloves: Wear compatible, chemical-resistant gloves. Nitrile rubber gloves are a suitable choice for many organic chemicals, but it is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.
Lab Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.
Closed-toe Shoes: Footwear that fully covers the feet is mandatory in the laboratory.
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Caption: Mandatory PPE and engineering controls workflow before handling the compound.
III. Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
The storage container should be tightly sealed and clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
2. Handling and Weighing:
All manipulations, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.
Use spark-proof tools and equipment to prevent ignition sources, especially when working with flammable solvents.[5]
Avoid the formation of dust. If the compound is a fine powder, handle it with care to minimize aerosolization.
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
3. Spill and Emergency Procedures:
Minor Spill (in fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
Major Spill (outside fume hood) or Personal Exposure:
Evacuate: Immediately evacuate the area and alert others.
Isolate: Close the doors to the laboratory and prevent re-entry.
Call for Help: Contact your institution's emergency response team and provide them with the chemical name and SDS (if available).
Personal Decontamination:
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]